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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-tert-butyl-3-chlorophenol

Audience: Researchers, scientists, and drug development professionals. Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insig...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-tert-butyl-3-chlorophenol, a substituted phenol of interest in synthetic and medicinal chemistry. By delving into the principles of chemical shifts, substituent effects, and experimental best practices, this document serves as a practical reference for the structural elucidation of this and similar molecules.

The strategic placement of the bulky tert-butyl group, the electron-withdrawing chloro group, and the electron-donating hydroxyl group on the phenol ring creates a unique electronic and steric environment. Understanding how these substituents influence the magnetic environment of each proton and carbon atom is key to accurately interpreting the resulting NMR spectra. This guide will not only present the predicted spectral data but will also elucidate the underlying chemical principles that govern these observations, thereby empowering researchers to apply this knowledge to their own work.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 2-tert-butyl-3-chlorophenol. These predictions are based on established substituent effects on the benzene ring, considering the interplay of inductive and resonance effects of the hydroxyl, chloro, and tert-butyl groups.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OH5.0 - 6.0Broad Singlet-
H-4~ 7.10Doublet of doubletsJ = 8.0, 1.5
H-5~ 6.90TripletJ = 8.0
H-6~ 7.25Doublet of doubletsJ = 8.0, 1.5
C(CH₃)₃~ 1.45Singlet-
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
C-1~ 152
C-2~ 138
C-3~ 130
C-4~ 128
C-5~ 120
C-6~ 118
C (CH₃)₃~ 35
C(C H₃)₃~ 30

Analysis and Interpretation of Substituent Effects

The predicted chemical shifts for 2-tert-butyl-3-chlorophenol are a direct consequence of the electronic and steric influences of its substituents on the benzene ring.

  • Hydroxyl Group (-OH): The hydroxyl group is a strong activating group, donating electron density to the aromatic ring through resonance (+M effect). This effect increases the electron density at the ortho and para positions, causing the corresponding protons and carbons to be shielded and appear at lower chemical shifts (upfield).[1][2] The phenolic proton itself is exchangeable and its chemical shift can vary depending on solvent, concentration, and temperature.[3]

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group through the inductive effect (-I effect) due to its high electronegativity.[4][5][6] However, it can also donate electron density through resonance (+M effect) via its lone pairs.[4] For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring. This deactivation results in a downfield shift for the attached protons and carbons. The directing influence of the chloro group is ortho and para.[4]

  • tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is an electron-donating group through the inductive effect (+I effect).[7] It is also a bulky group, which can cause significant steric hindrance, particularly at the ortho position.[8] This steric strain can sometimes influence the planarity of the molecule and affect the electronic environment. The protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the ¹H NMR spectrum, integrating to nine protons.[9]

The interplay of these effects in 2-tert-butyl-3-chlorophenol leads to the predicted chemical shifts. The hydroxyl and tert-butyl groups donate electron density, while the chloro group withdraws it. The specific positions of these groups determine the final electronic distribution and thus the chemical shifts of the aromatic protons and carbons.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following protocol outlines the key steps for preparing and analyzing a sample of 2-tert-butyl-3-chlorophenol.

Sample Preparation

Proper sample preparation is fundamental to obtaining a high-resolution NMR spectrum.[10][11][12][13]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[10][13][14] Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds. For phenolic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be used, which may affect the chemical shift of the hydroxyl proton due to hydrogen bonding.[15][16]

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[13] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[13]

  • Procedure:

    • Accurately weigh the desired amount of 2-tert-butyl-3-chlorophenol into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent using a micropipette or syringe.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[14]

    • Ensure the liquid height in the NMR tube is approximately 4-5 cm.[12]

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a standard NMR experiment. These may need to be optimized based on the specific instrument and sample.[17]

  • ¹H NMR Acquisition Parameters:

    • Number of Scans (NS): 16-64 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

    • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

    • Acquisition Time (AQ): Typically 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (D1): A delay of 2-5 seconds is common.

    • Spectral Width (SW): A spectral width of 200-250 ppm is standard.

    • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to singlets for each carbon.

Data Processing

Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final spectrum.[17][18][19][20]

  • Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum.[17]

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.[17][18]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[17]

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[17]

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the NMR analysis of 2-tert-butyl-3-chlorophenol.

SamplePreparation cluster_prep Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-20 mg for ¹H 20-50 mg for ¹³C transfer Transfer to NMR Tube dissolve->transfer 0.6-0.7 mL cap Cap NMR Tube transfer->cap

Caption: Workflow for the preparation of an NMR sample.

DataAcquisitionProcessing cluster_acq Data Acquisition & Processing insert_sample Insert Sample into Spectrometer setup_exp Set Up Experiment (NS, D1, SW) insert_sample->setup_exp acquire_fid Acquire FID setup_exp->acquire_fid process_data Process Data (FT, Phasing, Baseline) acquire_fid->process_data analyze Analyze Spectrum (Chemical Shift, Integration) process_data->analyze

Caption: Steps for NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed framework for understanding and obtaining the ¹H and ¹³C NMR spectral data for 2-tert-butyl-3-chlorophenol. By combining theoretical predictions based on fundamental principles of substituent effects with a robust experimental protocol, researchers can confidently characterize this molecule and others with similar structural motifs. The presented methodologies and interpretations are grounded in established scientific literature, ensuring a high degree of technical accuracy and reliability. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of complex organic molecules, ultimately supporting the advancement of chemical and pharmaceutical research.

References

  • Basic 1D-NMR Data Processing. (n.d.). MetaboLabPy.
  • Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. (2006, March 27). Oxford Academic. Retrieved from [Link]

  • NMR Data Processing and Interpretation. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. Retrieved from [Link]

  • THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • NMR Data Processing. (n.d.). University of Cambridge. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci. Retrieved from [Link]

  • NMRPipe Introductory Tutorial. (n.d.). Nuclear Magnetic Resonance (NMR) Groups. Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

  • 1 H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to... (n.d.). ResearchGate. Retrieved from [Link]

  • Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 1 H and 13 C APT NMR data of compound 2 and *literature (CDCl 3 , 600 MHz). (n.d.). ResearchGate. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). PMC. Retrieved from [Link]

  • Calculated 1H and 13C NMR spectra of 2-CEB in CDCl3 by using 6-311G + + (d,p) basis set. (2025, April). J MOL STRUCT. Retrieved from [Link]

  • NMR Chemical Shifts of Common Flavonoids. (n.d.). PMC. Retrieved from [Link]

  • Shifts in the position of benzene protons (δ 7.27) caused by substituents. (n.d.). ResearchGate. Retrieved from [Link]

  • How Do Ring Currents Affect 1H NMR Chemical Shifts? (2003, February 1). Organic Letters - ACS Publications. Retrieved from [Link]

  • Why does chloro group act as ring deactivating but o, p- directing group? (2025, September 19). Filo. Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). PMC. Retrieved from [Link]

  • Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]

  • 13C-NMR. (n.d.). University of Rochester. Retrieved from [Link]

  • Insights on tert-butyl alkylation effects on fluorobenzene. (2025, November 11). ResearchGate. Retrieved from [Link]

  • [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons? (2021, December 12). Reddit. Retrieved from [Link]

  • t-Butyl group towers over other 1H resonances. (2026, February 26). ACD/Labs. Retrieved from [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017, April 27). Stack Exchange. Retrieved from [Link]

  • What is the directive influence of -OH group in benzene ring? (2018, March 26). Quora. Retrieved from [Link]

  • NMR to identify type of phenolic compound? (2016, November 7). ResearchGate. Retrieved from [Link]

  • -OH & -NH2 activate Benzene towards ortho/para attack. (2024, September 25). YouTube. Retrieved from [Link]

  • Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. (n.d.). PMC. Retrieved from [Link]

  • Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015, October 3). Stack Exchange. Retrieved from [Link]

  • 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. (n.d.). UPRM. Retrieved from [Link]

  • Electronic Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Chlorobenzene - Reactivity | Organic chemistry | 9701 A Level Chemistry. (2022, April 23). YouTube. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Profiling and Solubility Characterization of 2-tert-butyl-3-chlorophenol: A Methodological Framework for Sterically Hindered Halophenols

Executive Summary The physicochemical characterization of sterically hindered halophenols is a critical bottleneck in early-stage drug development and materials science. 2-tert-butyl-3-chlorophenol (PubChem CID: 17767048...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical characterization of sterically hindered halophenols is a critical bottleneck in early-stage drug development and materials science. 2-tert-butyl-3-chlorophenol (PubChem CID: 17767048)[1][2] serves as an excellent model compound for understanding how localized steric crowding and electronic inductive effects dictate macroscopic thermodynamic behavior. This whitepaper establishes a rigorous, causality-driven framework for determining the thermodynamic properties and aqueous solubility of this compound, adhering strictly to international standards such as OECD Guideline 105 and USP <891>.

Molecular Architecture & Steric Hindrance

The spatial arrangement of substituents on the phenolic ring of 2-tert-butyl-3-chlorophenol governs its physical properties.

  • Steric Shielding: The bulky tert-butyl group at the C2 (ortho) position creates severe steric crowding around the hydroxyl (-OH) group. This restriction limits the rotational freedom of the -OH bond and physically shields it from solvent molecules, drastically attenuating its ability to act as a hydrogen bond donor.

  • Inductive Effects: Conversely, the chlorine atom at the C3 (meta) position exerts a strong electron-withdrawing inductive effect (-I effect). This stabilizes the phenoxide anion, increasing the intrinsic acidity (lowering the pKa) of the molecule, which partially counteracts the desolvation penalty imposed by the ortho-alkyl group.

Understanding this molecular architecture is essential because the disruption of planar π−π stacking and intermolecular hydrogen bonding directly lowers the crystal lattice energy, impacting both the melting point and the enthalpy of fusion ( ΔHfus​ ).

Thermodynamic Properties: Predictive vs. Empirical Modeling

The thermodynamic profile of a chemical intermediate dictates its stability, formulation strategy, and developability. Because the steric bulk of the tert-butyl group disrupts optimal crystal lattice packing, the melting temperature ( Tm​ ) and ΔHfus​ are depressed relative to unhindered isomers (e.g., 3-chlorophenol).

Thermal analysis, specifically Differential Scanning Calorimetry (DSC) , is the gold standard for quantifying these parameters. By measuring the heat flow difference between the sample and a reference as a function of temperature, DSC provides precise quantification of endothermic phase transitions[3]. Furthermore, analyzing the profile of the melting peak allows for the determination of eutectic impurities via the Van't Hoff equation[4].

Table 1: Physicochemical & Thermodynamic Profile

Note: Values represent established predictive ranges for this class of sterically hindered chlorophenols.

PropertyPredictive/Empirical RangeAnalytical Methodology
Molecular Weight 184.66 g/mol Mass Spectrometry
LogP (Octanol/Water) 3.8 – 4.2Shake-Flask / HPLC-UV
pKa 9.8 – 10.2Potentiometric Titration
Melting Point ( Tm​ ) 45 – 55 °CDSC (USP <891>)
Aqueous Solubility ( S0​ ) < 100 mg/LOECD 105 (Shake-Flask)

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but self-validating. Every step must have a clear mechanistic causality to ensure data integrity.

Protocol A: Thermal Analysis via DSC (Adhering to USP <891>)

This protocol quantifies the melting point and enthalpy of fusion while assessing eutectic purity[4][5].

  • Instrument Calibration: Calibrate the DSC using high-purity Indium and Zinc standards[3].

    • Causality: Accurate temperature and heat-flow calibration is non-negotiable for applying the Van't Hoff equation to determine absolute purity[4].

  • Sample Preparation: Accurately weigh 5–10 mg of crystalline 2-tert-butyl-3-chlorophenol into an aluminum pan and seal it with a crimped lid[6].

    • Causality: This specific mass range minimizes thermal lag across the sample while maintaining a high signal-to-noise ratio for the heat flow measurement.

  • Atmospheric Control: Purge the sample chamber continuously with dry Nitrogen (NF) at a flow rate of 50 mL/min[6].

    • Causality: An inert atmosphere prevents oxidative degradation of the phenol at elevated temperatures, ensuring the endothermic peak reflects pure melting rather than decomposition[7].

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min[3].

    • Causality: This rate perfectly balances thermal resolution (the ability to separate closely eluting thermal events) with sensitivity (generating a sharply measurable heat flow signal).

USP891 Prep Sample Prep (5-10 mg) in Aluminum Pan Purge N2 Purge (50 mL/min) Prevent Oxidation Prep->Purge Heat Linear Heating (10 °C/min) Purge->Heat Detect Measure Heat Flow Difference (mW) Heat->Detect Analyze Integrate Endothermic Peak (Tm & ΔH_fus) Detect->Analyze Purity Determine Eutectic Purity (Van't Hoff Equation) Analyze->Purity

DSC thermal analysis workflow per USP <891> guidelines.

Protocol B: Aqueous Solubility via Shake-Flask Method (Adhering to OECD 105)

Due to its high lipophilicity, 2-tert-butyl-3-chlorophenol is classified as a "difficult-to-test" substance[8]. The OECD 105 Shake-Flask method is utilized to determine its intrinsic solubility ( S0​ )[9][10].

  • Saturation: Add an excess of the solute to an aqueous buffer (pH 1.2 to 7.4) in a tightly sealed glass flask[8].

    • Causality: A visible excess of solid is required to maintain a true thermodynamic equilibrium between the solid crystal lattice and the dissolved aqueous phase[10].

  • Equilibration: Agitate the flask at a strictly controlled temperature of 20.0 ± 0.5 °C for 24 to 72 hours[11].

    • Causality: Solubility is highly temperature-dependent. Strict thermostatic control ensures reproducible saturation reflecting standard environmental conditions[10].

  • Phase Separation: Separate the undissolved solid via temperature-controlled centrifugation[8].

    • Causality: Highly lipophilic compounds readily adsorb onto standard filter membranes. Centrifugation prevents the false-low solubility readings caused by filter adsorption.

  • Quantification & Plateau Verification: Analyze the supernatant using HPLC-UV. Repeat sampling at 24, 48, and 72 hours.

    • Causality: A self-validating system requires empirical proof of equilibrium. The concentration must remain constant (within ±15%) across successive time points to confirm a true saturation plateau has been reached[9].

OECD105 Start Excess Solute + Buffer (pH 1.2 - 7.4) Equilibration Shake-Flask Equilibration (20.0 ± 0.5 °C, 24-72h) Start->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Analysis HPLC-UV Quantification (Plateau Verification) Separation->Analysis Decision Is Concentration Constant (±15%)? Analysis->Decision Decision->Equilibration No (Extend Time) End Calculate Intrinsic Solubility (S0) Decision->End Yes

Workflow for determining aqueous solubility via the OECD 105 Shake-Flask method.

References

  • 2-Tert-butyl-3-chlorophenol | C10H13ClO | CID 17767048 - PubChem . Source: National Institutes of Health (NIH). URL: [Link]

  • OECD 105 - Water Solubility . Source: Situ Biosciences. URL: [Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review . Source: Technical University of Denmark (DTU). URL: [Link]

  • The Importance of Purity Determination of Pharmaceuticals . Source: NETZSCH Analyzing & Testing. URL: [Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties . Source: Lab Manager. URL: [Link]

  • What is Differential Scanning Calorimetry? Source: ZL Tester. URL: [Link]

Sources

Foundational

crystal structure and X-ray diffraction of 2-tert-butyl-3-chlorophenol

An In-depth Technical Guide to the Hypothetical Crystal Structure and X-ray Diffraction Analysis of 2-tert-butyl-3-chlorophenol Abstract Substituted phenols are fundamental building blocks in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hypothetical Crystal Structure and X-ray Diffraction Analysis of 2-tert-butyl-3-chlorophenol

Abstract

Substituted phenols are fundamental building blocks in medicinal chemistry and materials science. Their physicochemical properties, such as solubility, acidity, and biological activity, are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. This guide provides a comprehensive, field-proven methodology for the determination of the crystal structure of 2-tert-butyl-3-chlorophenol, a representative substituted phenol for which no public crystal structure data was available at the time of this writing. We will proceed on the basis of a hypothetical, yet plausible, data set to illustrate the complete workflow. This document serves as a detailed protocol for researchers, scientists, and drug development professionals, covering synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and structural interpretation. The causality behind key experimental choices is explained to ensure both methodological rigor and practical applicability.

Introduction: The Structural Significance of Substituted Phenols

The precise arrangement of atoms in a crystal lattice dictates the macroscopic properties of a material. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it governs critical parameters like stability, dissolution rate, and bioavailability. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications for drug development and regulatory approval.

2-tert-butyl-3-chlorophenol presents an interesting case study. Its structure combines a bulky, hydrophobic tert-butyl group, an electron-withdrawing chlorine atom, and a hydrogen-bond-donating hydroxyl group. This unique combination of functional groups suggests the potential for complex intermolecular interactions, including hydrogen bonding and halogen bonding, which could lead to the formation of distinct supramolecular assemblies. Determining the crystal structure is therefore essential to unlock a predictive understanding of its behavior.

This guide outlines the complete process for such a determination, from initial synthesis to final structural analysis, providing a robust framework applicable to other novel small molecules.

Synthesis and Crystallization

Proposed Synthesis of 2-tert-butyl-3-chlorophenol

A plausible synthetic route involves the ortho-tert-butylation of 3-chlorophenol. The sterically demanding tert-butyl group is directed to the position adjacent to the hydroxyl group, which is activated by its electron-donating character.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-chlorophenol (1.0 eq.) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq.) under an inert atmosphere (N₂).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add tert-butyl methyl ether (1.2 eq.) dropwise over 30 minutes. The use of a less reactive alkylating agent minimizes side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified via column chromatography on silica gel to yield the target compound.

Growing Diffraction-Quality Single Crystals

The cornerstone of a successful SC-XRD experiment is a high-quality single crystal. The goal is to encourage slow, ordered growth, which minimizes defects in the crystal lattice. The slow evaporation technique is a reliable method for this purpose.

Experimental Protocol:

  • Solvent Selection: Screen various solvents to find one in which 2-tert-butyl-3-chlorophenol has moderate solubility. A binary solvent system, such as ethanol/water or hexane/ethyl acetate, often provides the necessary control over solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at room temperature.

  • Crystal Growth: Filter the solution to remove any particulate matter. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Crystal Harvesting: Once well-formed, block-like crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Experimental Workflow

The process from crystal to structure can be visualized as a logical sequence of steps, each critical for the final quality of the model.

sc_xrd_workflow cluster_exp Experimental Phase cluster_proc Computational Phase crystal 1. Select & Mount High-Quality Crystal data_coll 2. X-ray Data Collection crystal->data_coll reduction 3. Data Reduction (Integration & Scaling) data_coll->reduction Raw Diffraction Images solution 4. Structure Solution (Phase Problem) reduction->solution refinement 5. Structure Refinement (Model vs. Data) solution->refinement validation 6. Validation & CIF Generation refinement->validation final_structure Final Structure validation->final_structure Final Structural Model

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop. It is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion of the atoms and protect against radiation damage.

  • Data Collection: The crystal is centered on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector. A series of diffraction images are collected as the crystal is rotated through various orientations.

  • Data Reduction: The raw image data is processed to integrate the intensity of each diffraction spot (reflection) and apply corrections for experimental factors like Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity, the phase information for each reflection is lost. Programs like SHELXT use ab initio methods (e.g., direct methods or dual-space recycling) to calculate initial phases and generate a preliminary electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares minimization algorithm (e.g., in SHELXL). This iterative process adjusts atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors. The quality of the fit is monitored using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Hypothetical Crystallographic Data and Structural Interpretation

Assuming a successful experiment, the following table summarizes a plausible set of crystallographic data for 2-tert-butyl-3-chlorophenol.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₀H₁₃ClO
Formula weight184.66 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.51 Å
b12.34 Å
c9.22 Å
β105.2°
Volume934.1 ų
Z (molecules/unit cell)4
Density (calculated)1.312 Mg/m³
Data collection
Reflections collected8650
Independent reflections2145 [R(int) = 0.035]
Refinement
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
Goodness-of-fit (GooF)1.03
Interpretation of the Molecular Structure

The refined structure would reveal the precise intramolecular geometry. Key features to analyze include:

  • Bond Lengths and Angles: The C-Cl, C-O, and C-C bond lengths would be compared to standard values to identify any electronic effects from the substituents. The steric strain induced by the bulky tert-butyl group adjacent to the hydroxyl group would likely cause some distortion in the phenyl ring's planarity and bond angles.

  • Torsion Angles: The orientation of the tert-butyl group relative to the phenyl ring would be defined by specific torsion angles.

Supramolecular Assembly and Intermolecular Interactions

The most insightful information from a crystal structure often comes from analyzing how molecules pack together. In this hypothetical case, the hydroxyl group is a potent hydrogen bond donor, while the oxygen and chlorine atoms can act as acceptors.

A likely packing motif would involve the formation of hydrogen-bonded chains or dimers. The phenolic protons would form strong O-H···O hydrogen bonds, linking molecules into a primary supramolecular structure. The orientation of the chlorine and tert-butyl groups would then dictate how these primary structures pack together to form the final three-dimensional lattice.

intermolecular_interactions cluster_mol1 cluster_mol2 O1 O-H O2 O-H O1->O2  Strong O-H···O  Hydrogen Bond Ring1 Phenyl Ring Cl1 Cl Ring2 Phenyl Ring Cl1->Ring2 Weak C-Cl···π Interaction tBu1 t-Butyl tBu2 t-Butyl tBu1->tBu2 van der Waals Contacts Cl2 Cl

Caption: Key intermolecular forces in the hypothetical crystal lattice.

Conclusion and Outlook

This guide has presented a comprehensive, best-practice framework for determining and analyzing the crystal structure of 2-tert-butyl-3-chlorophenol. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise and reliable structural model. The interpretation of this model, focusing on both intramolecular geometry and intermolecular packing, provides fundamental insights into the solid-state properties of the compound. This knowledge is invaluable for applications in drug development, where it can inform formulation strategies, and in materials science, where it can guide the design of new materials with tailored properties. While the data presented herein is hypothetical, the methodology is robust, authoritative, and serves as a blueprint for the structural characterization of novel small molecules.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Müller, P. (2009). Crystal Structure Determination. In P. Müller (Ed.), Modern Crystallographic Methods, Part 1 (pp. 1-28). Wiley-VCH. [Link]

  • Clegg, W., Blake, A. J., Ibberson, R. M., & Teat, S. J. (Eds.). (2009). Crystal Structure Analysis: Principles and Practice (2nd ed.). Oxford University Press. [Link]

Exploratory

Mechanistic Profiling of 2-tert-Butyl-3-Chlorophenol in Biological Assays: A Technical Guide

Executive Summary In the landscape of preclinical drug development and in vitro toxicology, halogenated alkylphenols represent a unique class of bioactive molecules. 2-tert-butyl-3-chlorophenol (2-tB-3-CP) is a highly li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development and in vitro toxicology, halogenated alkylphenols represent a unique class of bioactive molecules. 2-tert-butyl-3-chlorophenol (2-tB-3-CP) is a highly lipophilic, sterically hindered phenolic compound. For application scientists designing biological assays, understanding the precise mechanism of action (MoA) of 2-tB-3-CP is critical. It serves a dual purpose in biological systems: primarily acting as a potent protonophoric uncoupler of oxidative phosphorylation [1], and secondarily serving as a privileged structural pharmacophore in the synthesis of targeted receptor modulators, such as Transient Receptor Potential Vanilloid 1 (TRPV1/VR1) antagonists [4].

This whitepaper deconstructs the physicochemical causality behind 2-tB-3-CP’s behavior in cell-based and biochemical assays, providing self-validating protocols for rigorous experimental design.

Physicochemical Rationale: The Foundation of Assay Behavior

To understand why 2-tB-3-CP behaves as it does in vitro, we must analyze its specific substitution pattern:

  • Steric Shielding & Membrane Partitioning: The bulky ortho-tert-butyl group significantly increases the molecule's octanol-water partition coefficient (LogP). This drives the rapid partitioning of the compound into the hydrophobic core of lipid bilayers. Furthermore, this steric bulk shields the hydroxyl group, reducing the rate of phase II conjugation (e.g., glucuronidation) in intact cell assays, thereby prolonging its biological half-life.

  • Electronic Inductive Effects (pKa Modulation): The meta-chloro substituent exerts a strong electron-withdrawing inductive (-I) effect. This stabilizes the phenoxide anion, lowering the pKa of the hydroxyl group to a range that bridges physiological and mitochondrial pH [2].

This precise balance of high lipophilicity and optimized proton affinity is the structural prerequisite for its primary biological mechanism: proton shuttling.

Primary Mechanism: Protonophoric Uncoupling of Oxidative Phosphorylation

In mitochondrial assays, 2-tB-3-CP acts as a classic protonophore. In the intermembrane space (pH ~7.0–7.2), the molecule is predominantly protonated (neutral) and highly lipophilic, allowing it to diffuse freely across the inner mitochondrial membrane (IMM). Upon reaching the mitochondrial matrix (pH ~7.8–8.0), the shift in pH causes the compound to deprotonate. It releases a proton into the matrix, collapsing the proton motive force ( Δ p) required by ATP synthase, and then returns to the intermembrane space as an anion via electrophoretic forces [3].

Self-Validating Protocol: High-Resolution Mitochondrial Respirometry

To quantify the uncoupling MoA, we utilize a microplate-based oxygen consumption rate (OCR) assay (e.g., Seahorse XF Cell Mito Stress Test). This protocol is designed as a self-validating system; the sequential addition of specific inhibitors proves that the observed OCR changes are exclusively due to mitochondrial uncoupling.

Step-by-Step Methodology:

  • Cell Preparation & Basal Measurement: Seed HepG2 cells (or isolated mitochondria) in a specialized microplate. Replace growth media with unbuffered assay media (pH 7.4) 1 hour prior to the assay. Causality: Unbuffered media is strictly required because the assay relies on measuring both OCR and extracellular acidification; buffers would mask the proton efflux. Measure basal OCR for 15 minutes.

  • ATP Synthase Inhibition (Oligomycin, 1.5 µM): Inject oligomycin to block Complex V (ATP Synthase). Causality: This forces the electron transport chain (ETC) to halt, dropping OCR to a minimum. This step isolates the "proton leak" state and validates that baseline respiration was coupled to ATP production.

  • 2-tB-3-CP Titration (0.1 µM – 50 µM): Inject 2-tB-3-CP. Causality: If 2-tB-3-CP is a true uncoupler, it will shuttle protons across the IMM, bypassing the oligomycin-blocked Complex V. The ETC will rapidly accelerate to attempt to rebuild the collapsed proton gradient, resulting in a massive spike in OCR. This validates the protonophoric mechanism [1].

  • ETC Shutdown (Rotenone/Antimycin A, 0.5 µM each): Inject Complex I and III inhibitors. Causality: This completely abolishes mitochondrial respiration. Any residual OCR is non-mitochondrial. This final step self-validates that the 2-tB-3-CP-induced OCR spike was genuinely driven by the mitochondrial ETC.

MoA cluster_IMS Intermembrane Space (Low pH) cluster_Matrix Mitochondrial Matrix (High pH) H_out H+ CP_H_out 2-tB-3-CP-H H_out->CP_H_out CP_minus_out 2-tB-3-CP (-) CP_minus_out->CP_H_out Protonation CP_H_in 2-tB-3-CP-H CP_H_out->CP_H_in Lipophilic Diffusion H_in H+ CP_minus_in 2-tB-3-CP (-) CP_minus_in->CP_minus_out Electrophoretic Return CP_H_in->H_in CP_H_in->CP_minus_in Deprotonation

Mechanism of 2-tB-3-CP protonophoric uncoupling across the inner mitochondrial membrane.

Secondary Mechanism: Pharmacophore Utility in Receptor Modulation

Beyond bioenergetic disruption, the specific steric geometry of 2-tB-3-CP makes it an ideal precursor for synthesizing substituted aryloxy-N-bicyclomethyl acetamides. These derivatives act as highly potent antagonists for the VR1 (TRPV1) receptor , a non-selective cation channel involved in nociception and pain signaling[4]. The 2-tert-butyl-3-chloro moiety anchors the antagonist deep within the hydrophobic vanilloid-binding pocket of the channel, preventing capsaicin-induced conformational changes.

Self-Validating Protocol: Fluorometric Intracellular Calcium Assay

To evaluate the efficacy of 2-tB-3-CP derivatives as TRPV1 antagonists, a high-throughput calcium flux assay (e.g., FLIPR) is employed.

Step-by-Step Methodology:

  • Dye Loading: Incubate HEK293 cells stably expressing human TRPV1 with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C. Causality: The AM (acetoxymethyl) ester modification allows the dye to permeate the cell membrane. Intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Antagonist Pre-Incubation: Add the 2-tB-3-CP derivative (test compound) and incubate for 15 minutes. Record baseline fluorescence.

  • Agonist Challenge (Capsaicin, 100 nM): Inject capsaicin to activate TRPV1. Causality: In vehicle-treated control wells, capsaicin forces the TRPV1 channel open, causing a massive influx of Ca2+ and a sharp spike in Fluo-4 fluorescence. This acts as the internal positive control, validating channel functionality.

  • Data Acquisition: Measure the dose-dependent suppression of the capsaicin-induced calcium spike by the 2-tB-3-CP derivative to calculate the IC50.

Workflow Step1 1. Basal Respiration (Vehicle Control) Step2 2. ATP Synthase Block (Oligomycin) Step1->Step2 Step3 3. 2-tB-3-CP Titration (Proton Leak Assessment) Step2->Step3 Step4 4. ETC Inhibition (Rotenone/Antimycin A) Step3->Step4 Validate Data Validation: Calculate RCR50 Step4->Validate

Self-validating workflow for assessing mitochondrial uncoupling via high-resolution respirometry.

Quantitative Data Synthesis

The biological assay performance of 2-tB-3-CP is directly tied to its quantitative physicochemical parameters. The table below summarizes the expected assay readouts and their biological implications.

ParameterValue / CharacteristicBiological Implication in Assays
LogP (Predicted) ~3.5 - 4.0High lipophilicity ensures rapid partitioning into the inner mitochondrial membrane (IMM) and cellular lipid bilayers.
pKa (Predicted) ~8.5 - 9.0Exists in a dynamic protonated/deprotonated equilibrium at physiological pH, enabling continuous proton shuttling [2].
RCR50 Dose-dependent (low µM)The concentration required to reduce the Respiratory Control Ratio by 50%; serves as a direct metric of uncoupling potency [1].
Cytotoxicity (IC50) Moderate (10 - 50 µM)At higher concentrations, complete ATP depletion and membrane disruption lead to necrotic cell death.

References

  • Mitochondrial response to chlorophenols as a short‐term toxicity assay Oxford Academic[Link]

  • An Investigation of Chlorophenol Proton Affinities and Their Influence on the Biological Activity of Microorganisms ACS Publications[Link]

  • The mitochondria-targeted derivative of the classical uncoupler of oxidative phosphorylation carbonyl cyanide m-chlorophenylhydrazone is an effective mitochondrial recoupler PLOS One[Link]

  • SUBSTITUTED ARYLOXY-N-BICYCLOMETHYL ACETAMIDE COMPOUNDS AS VR1 ANTAGONISTS - Patent 1893583 European Patent Office (EPO)[Link]

Foundational

Baseline Physicochemical Properties of 2-tert-Butyl-3-chlorophenol: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist, I approach the physicochemical characterization of novel chemical building blocks not merely as a routine data-gathering exercise, but as the foundational architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical characterization of novel chemical building blocks not merely as a routine data-gathering exercise, but as the foundational architecture of rational drug design. The compound 2-tert-butyl-3-chlorophenol (2-TB-3-CP) presents a fascinating structural microenvironment. It combines the extreme steric bulk of an ortho-tert-butyl group with the electron-withdrawing inductive effects of a meta-chlorine atom. Understanding how these features dictate its baseline physicochemical properties—specifically lipophilicity (LogP) and ionization (pKa)—is critical for predicting its behavior in biological systems and optimizing downstream synthetic workflows.

This whitepaper synthesizes the baseline physicochemical properties of 2-TB-3-CP, details the mechanistic causality behind these properties, and establishes self-validating experimental protocols for their high-throughput quantification.

Physicochemical Baseline Profiling

Before deploying 2-TB-3-CP in fragment-based drug discovery (FBDD) or as a lipophilic appendage in medicinal chemistry, we must establish its baseline profile. The quantitative data summarized below reflects standard computational baselines and structural derivatives sourced from authoritative chemical databases [1].

PropertyBaseline ValueMechanistic Rationale & ADME Implication
Molecular Weight 184.66 g/mol Highly optimal for FBDD. Leaves ample "molecular weight budget" for further synthetic elaboration without violating Lipinski’s Rule of 5.
LogP (Octanol/Water) ~3.8 - 3.9Driven by the highly lipophilic tert-butyl moiety. Indicates excellent passive membrane permeability but flags a potential liability for aqueous solubility.
pKa (Acidic) ~9.5 - 9.8Weakly acidic. The compound exists almost entirely (>99%) in its neutral, unionized state at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 20.2 ŲExceptionally low TPSA. Predicts high blood-brain barrier (BBB) penetration, making it suitable for central nervous system (CNS) targets.
Hydrogen Bond Donors (HBD) 1The single hydroxyl (-OH) group acts as a donor but is heavily shielded by the adjacent tert-butyl group.
Hydrogen Bond Acceptors (HBA) 1The hydroxyl oxygen acts as a single acceptor.
Mechanistic Rationale for Physicochemical Behavior

The properties of 2-TB-3-CP are not strictly additive; they are highly contextual.

  • Steric Shielding and pKa: Phenol typically has a pKa of ~9.95. While the meta-chlorine atom exerts an electron-withdrawing inductive effect (-I) that normally stabilizes the phenoxide anion and lowers the pKa, the massive ortho-tert-butyl group introduces severe steric hindrance. This bulk physically blocks water molecules from solvating the phenoxide anion. Because the conjugate base cannot be efficiently stabilized by hydration, the pKa remains relatively high (~9.5–9.8) despite the halogen's presence.

  • Lipophilicity (LogP): The tert-butyl group forces the hydroxyl proton into a conformation that minimizes interaction with bulk water, effectively increasing the desolvation penalty and driving the LogP upward.

Experimental Protocols: High-Throughput Validation

To transition from predicted baselines to empirical certainty, we must deploy robust analytical workflows. The following protocols are designed with built-in self-validating mechanisms to ensure absolute data integrity.

Protocol A: Lipophilicity (LogP) via RP-HPLC

While the shake-flask method is the historical gold standard [3], the high lipophilicity of the tert-butyl group in 2-TB-3-CP often leads to persistent micro-emulsions in octanol/water mixtures, skewing UV quantification. Therefore, we utilize the Reverse-Phase HPLC method based on OECD 117 guidelines [2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 75% Methanol and 25% aqueous phosphate buffer (pH 7.4). Degas thoroughly.

  • Calibration: Inject a suite of six reference standards with known LogP values (e.g., toluene, chlorobenzene, thymol) to construct a calibration curve mapping capacity factor ( k′ ) to LogP.

  • Sample Injection: Inject 10 µL of 2-TB-3-CP (1 mg/mL in methanol) onto a C18 analytical column maintained at exactly 25.0 ± 0.1 °C.

  • Quantification: Record the retention time ( tR​ ) and calculate the capacity factor. Interpolate the LogP from the calibration curve.

  • Self-Validating System: A dead-time marker (uracil) is co-injected with every sample. The system automatically calculates the column void volume ( t0​ ) for each run. If t0​ shifts by more than 2%, the system flags a pump pressure anomaly and invalidates the run, ensuring that mechanical fluctuations do not artificially alter the calculated lipophilicity.

Protocol B: Ionization (pKa) via Potentiometric Titration

Because the steric bulk of the tert-butyl group suppresses the distinct UV-absorbance shift typically seen upon phenol ionization, UV-metric titration is prone to error here. We rely on high-precision potentiometric titration.

Step-by-Step Methodology:

  • Co-Solvent Preparation: Due to the low aqueous solubility of 2-TB-3-CP, prepare samples in a series of methanol/water co-solvent mixtures (e.g., 30%, 40%, and 50% methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Under a continuous nitrogen purge to exclude atmospheric CO2​ , titrate the sample with standardized 0.1 M KOH at 25.0 °C.

  • Extrapolation: Plot the apparent pKa values against the co-solvent ratios and perform a Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

  • Self-Validating System: The autotitrator is programmed to perform a blank titration of the background solvent before every sample batch. The software generates a Gran plot of the blank; if the plot deviates from strict linearity ( R2<0.999 ), the system halts. This prevents the calculation of artifactual pKa values caused by glass electrode fouling or carbonate contamination in the titrant.

Workflow Visualization

To standardize these procedures across global laboratories, the following workflow dictates the critical path for physicochemical validation of 2-TB-3-CP and structurally related halogenated phenols.

Workflow A 2-tert-butyl-3-chlorophenol (CID: 17767048) B Purity Verification (LC-MS, qNMR) A->B C Physicochemical Profiling B->C D Lipophilicity (LogP) OECD 117 RP-HPLC C->D E Ionization (pKa) Potentiometric Titration C->E F Aqueous Solubility Kinetic Nephelometry C->F G ADME & Pharmacokinetic Modeling D->G E->G F->G

Figure 1: High-throughput physicochemical validation workflow for 2-tert-butyl-3-chlorophenol.

Structural & Pharmacokinetic Implications (ADME)

Understanding the baseline properties of 2-TB-3-CP allows us to forecast its pharmacokinetic behavior. The high LogP (~3.8) and low TPSA (20.2 Ų) strongly suggest that if this motif is incorporated into a larger active pharmaceutical ingredient (API), it will drive rapid absorption across the gastrointestinal tract and facilitate deep tissue distribution, including crossing the blood-brain barrier.

However, the high lipophilicity combined with the steric shielding of the sole hydrogen bond donor warns of potential solubility-limited absorption (a classic Biopharmaceutics Classification System Class II profile). Formulation scientists must anticipate the need for enabling technologies—such as amorphous solid dispersions or lipid-based formulations—early in the development pipeline if the 2-tert-butyl-3-chlorophenol motif remains largely unmodified in the final drug candidate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17767048, 2-Tert-butyl-3-chlorophenol." PubChem, [Link]

  • OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1, [Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, [Link]

Exploratory

infrared (IR) spectroscopy absorption bands for 2-tert-butyl-3-chlorophenol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-tert-Butyl-3-chlorophenol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the infrar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-tert-Butyl-3-chlorophenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of 2-tert-butyl-3-chlorophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation of substituted phenols. We will explore the influence of hydroxyl, tert-butyl, and chloro functional groups, along with the 1,2,3-trisubstituted aromatic ring, on the vibrational spectrum. The guide includes a detailed experimental protocol, an in-depth interpretation of characteristic absorption bands, and a summary of expected frequencies, grounded in established spectroscopic principles.

Introduction: The Vibrational Landscape of Substituted Phenols

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For substituted phenols like 2-tert-butyl-3-chlorophenol, the IR spectrum is a composite of absorptions arising from the hydroxyl group, the aromatic ring, and its various substituents.

The key to interpreting the spectrum lies in recognizing group frequencies—regions of the spectrum where specific functional groups predictably absorb. For a phenol, the most prominent features include:

  • O-H Stretching: A broad, strong absorption typically found between 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[1][2]

  • C-O Stretching: A strong band in the 1260-1140 cm⁻¹ region, which helps distinguish phenols from aliphatic alcohols.[1][3]

  • Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.[4][5][6]

  • Aromatic C=C Ring Stretching: A series of medium to strong bands in the 1620-1400 cm⁻¹ region.[4]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range, which are highly diagnostic of the substitution pattern on the benzene ring.[4][5]

The specific frequencies and appearances of these bands in 2-tert-butyl-3-chlorophenol are modulated by the electronic and steric effects of the tert-butyl and chloro substituents, providing a rich dataset for structural confirmation.

Molecular Structure and Key Vibrational Units

The structure of 2-tert-butyl-3-chlorophenol features a phenol core with three distinct substituents arranged in a 1,2,3 (ortho, meta) pattern. Each component contributes characteristic signals to the overall IR spectrum.

  • Hydroxyl (-OH) Group: Located at position 1, its vibrational freedom is sterically hindered by the adjacent bulky tert-butyl group.

  • tert-Butyl Group: At position 2, this bulky alkyl group introduces aliphatic C-H bonds and influences the adjacent hydroxyl group's environment.

  • Chloro (-Cl) Group: At position 3, this electronegative halogen influences the electronic distribution of the ring and has its own characteristic stretching frequency.

  • Aromatic Ring: A 1,2,3-trisubstituted benzene ring, whose specific substitution pattern gives rise to a unique fingerprint in the C-H out-of-plane bending region.

Caption: Molecular structure of 2-tert-butyl-3-chlorophenol.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid phenolic compound. This self-validating workflow ensures reproducibility and accuracy.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples. It involves dispersing the analyte in a dry, IR-transparent matrix.

  • Drying: Gently grind ~100-200 mg of spectroscopic grade KBr powder in an agate mortar to a fine consistency. Dry in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorbance. Cool in a desiccator.

  • Sample Mixing: Weigh approximately 1-2 mg of 2-tert-butyl-3-chlorophenol and add it to ~100 mg of the dried KBr in the mortar.

  • Homogenization: Gently mix the sample and KBr with a pestle, then grind thoroughly for several minutes to ensure the sample is finely powdered and homogeneously dispersed within the KBr matrix. The goal is to achieve a particle size smaller than the wavelength of the IR radiation to minimize scattering.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Validation: A high-quality pellet should be clear and free of cracks or cloudiness. Cloudiness can indicate insufficient grinding or the presence of moisture.

Spectral Acquisition
  • Background Scan: Place the empty sample holder in the FTIR spectrometer. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and H₂O vapor). This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet containing the sample into the holder and place it in the spectrometer.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, such as 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Spectral Interpretation and Band Assignment

The IR spectrum of 2-tert-butyl-3-chlorophenol can be dissected into several key regions, each providing specific structural information.

O-H and C-H Stretching Region (4000 - 2800 cm⁻¹)
  • O-H Stretch (approx. 3550-3200 cm⁻¹): Due to intermolecular hydrogen bonding, phenols typically exhibit a strong and very broad absorption band in this region.[1] The steric hindrance provided by the ortho-tert-butyl group may slightly reduce the extent of this bonding, potentially resulting in a somewhat sharper band compared to unhindered phenols. In dilute solutions using a non-polar solvent, a sharp, "free" hydroxyl band might be observed around 3600 cm⁻¹.[7][8]

  • Aromatic C-H Stretch (approx. 3100-3000 cm⁻¹): These absorptions are characteristic of C-H bonds where the carbon is part of an aromatic ring.[4][5] They appear at a higher frequency than aliphatic C-H stretches and are typically of weak to medium intensity.

  • Aliphatic C-H Stretch (approx. 2960-2850 cm⁻¹): The tert-butyl group will produce strong, sharp absorptions in this region corresponding to the symmetric and asymmetric stretching of the C-H bonds in its methyl groups.[9]

The Fingerprint Region (1600 - 600 cm⁻¹)

This region contains a wealth of structural information from various stretching and bending vibrations.

  • Aromatic C=C Ring Stretching (approx. 1600-1450 cm⁻¹): The stretching and contracting of the carbon-carbon bonds within the benzene ring result in a series of sharp bands.[4] Typically, two or three bands can be observed around 1600, 1580, and 1500 cm⁻¹.

  • Aliphatic C-H Bending (approx. 1470-1365 cm⁻¹): The tert-butyl group gives rise to characteristic bending vibrations. Expect a band around 1465 cm⁻¹ for asymmetric methyl bending and a distinct pair of bands around 1390 cm⁻¹ and 1365 cm⁻¹ which is highly indicative of a tert-butyl group.

  • C-O-H In-Plane Bending (approx. 1440-1220 cm⁻¹): This vibration often couples with other modes and may appear as a broad, weak peak, sometimes obscured by other absorptions.[8]

  • C-O Stretching (approx. 1260-1180 cm⁻¹): The stretching of the C-O bond in phenols gives a strong, characteristic band.[1][3] Its position distinguishes it from the C-O stretch in aliphatic alcohols, which occurs at lower wavenumbers (1050–1150 cm⁻¹).[1]

  • Aromatic C-H Out-of-Plane (OOP) Bending (approx. 900-700 cm⁻¹): These strong absorptions are highly diagnostic of the ring's substitution pattern.[4][5] For a 1,2,3-trisubstituted benzene ring, one would expect to find strong bands in the range of 790-750 cm⁻¹ and potentially another weaker band between 720-670 cm⁻¹.[10] The exact positions provide powerful evidence for the arrangement of substituents.

  • C-Cl Stretching (approx. 850-550 cm⁻¹): The carbon-chlorine stretching vibration is expected in this region.[11] Aromatic C-Cl bonds tend to absorb at the higher end of this range. This band can be of medium to strong intensity.[12]

Summary of Key IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for 2-tert-butyl-3-chlorophenol.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssignment & Rationale
~3550 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded)Characteristic of the phenolic hydroxyl group involved in intermolecular H-bonding.[1][2]
~3100 - 3000Medium-WeakAromatic C-H StretchC-H bonds on the benzene ring.[4][5]
~2960 - 2850StrongAliphatic C-H StretchAsymmetric and symmetric stretching of methyl groups in the tert-butyl substituent.[9]
~1600, 1580, 1500Medium-StrongAromatic C=C Ring Stretch"Ring modes" or skeletal vibrations of the benzene ring.[4]
~1465MediumAliphatic C-H Bend (Asymmetric)Asymmetric bending of the methyl groups in the tert-butyl substituent.
~1390 & 1365MediumAliphatic C-H Bend (Symmetric)A characteristic doublet for the tert-butyl group.
~1260 - 1180StrongPhenolic C-O StretchDistinguishes phenols from aliphatic alcohols.[1][3]
~790 - 750StrongAromatic C-H Out-of-Plane (OOP) BendDiagnostic for the 1,2,3-trisubstitution pattern of the benzene ring.[10]
~850 - 600Medium-StrongC-Cl StretchStretching of the carbon-chlorine bond on the aromatic ring.[11][12]

Conclusion

The infrared spectrum of 2-tert-butyl-3-chlorophenol is a rich source of structural information, with each functional group and structural element providing characteristic absorption bands. A systematic analysis, starting from the high-frequency O-H and C-H stretches and moving through the complex fingerprint region, allows for a confident confirmation of its molecular structure. By correlating the observed bands with established group frequencies and understanding the influence of the specific substitution pattern, IR spectroscopy serves as an indispensable tool for identity confirmation and quality control in a research and development setting.

References

  • Infrared spectrum of phenol C6H6O C6H5OH , Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives , Journal of the Elisha Mitchell Scientific Society. [Link]

  • INFRARED SPECTROSCOPY (PART-4, PPT-10). Absorptions of Alcohols and Phenols (R-O-H) , St. Paul's Cathedral Mission College. [Link]

  • INFRARED SPECTROSCOPY (PART-3, PPT-9). Absorption of Hydrocarbons , St. Paul's Cathedral Mission College. [Link]

  • Infrared spectra of alcohols and phenols , Chemistry LibreTexts. [Link]

  • Spectroscopy of Aromatic Compounds , Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase , ACS Publications. [Link]

  • Infrared Spectra of Some Common Functional Groups , Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Aromatics , University of Colorado Boulder. [Link]

  • Benzene and its derivatives , Unknown Source. [Link]

  • Infrared Spectra of Some Common Functional Groups , Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions , Unknown Source. [Link]

  • Spectroscopy of Alcohols and Phenols , Chemistry LibreTexts. [Link]

  • 12 Examples of IR-Spectra , Unknown Source. [Link]

  • Halogenated Organic Compounds , Spectroscopy Online. [Link]

  • Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy , The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Infrared Spectroscopy , Unknown Source. [Link]

  • Alcohols—The Rest of the Story , Spectroscopy Online. [Link]

  • IR spectra of Alcohols & phenols , YouTube. [Link]

  • Purification of 2, 4, 6 - tri - (tert butyl)
  • FT-IR spectrum of tert-butyl... , ResearchGate. [Link]

  • Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol , Royal Society of Chemistry. [Link]

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  • 2-tert-butyl phenol , The Good Scents Company. [Link]

  • IR absorption Bands for different functional groups region , YouTube. [Link]

  • Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase , ResearchGate. [Link]

  • 2,4,6-Tri-tert-butylphenol , Wikipedia. [Link]

  • 4-tert-Butyl-3-chlorophenol , PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 2-tert-Butyl-3-chlorophenol as a Strategic Intermediate in Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals—such as target-specific herbicides and broad-spectrum fungicides—relies heavily on the strategic functionalization of aromatic building blocks. 2-tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals—such as target-specific herbicides and broad-spectrum fungicides—relies heavily on the strategic functionalization of aromatic building blocks. 2-tert-butyl-3-chlorophenol [1] represents a highly specialized, sterically hindered intermediate that offers unique physicochemical advantages in drug design. This application note provides researchers and drug development professionals with a comprehensive guide to utilizing this intermediate. We detail the mechanistic rationale behind its structural features, address the synthetic challenges posed by its steric bulk, and provide validated, step-by-step protocols for integrating it into complex agrochemical scaffolds.

Mechanistic Rationale: Structural Advantages in Agrochemical Design

In the field of agrochemical development, the efficacy of an active ingredient (AI) is dictated by its target affinity, cuticular penetration, and metabolic stability. 2-tert-butyl-3-chlorophenol provides a dual-advantage scaffold [4]:

  • Steric Shielding via the ortho-tert-butyl Group: Cytochrome P450 enzymes in plants and fungi rapidly degrade many phenolic agrochemicals via O-dealkylation or aromatic hydroxylation. The massive steric bulk of the tert-butyl group at the 2-position acts as a physical shield for the phenolic oxygen and the adjacent aromatic positions, significantly increasing the half-life of the resulting active ingredient in the field.

  • Electronic Modulation via the meta-chloro Group: The chlorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the phenolic hydroxyl, facilitating easier deprotonation during synthesis. Furthermore, the halogen increases the overall lipophilicity (logP) of the molecule, an essential parameter for ensuring optimal penetration through the waxy cuticles of target weeds or the exoskeletons of arthropods.

The Challenge of Steric Hindrance in Cross-Coupling

While the ortho-tert-butyl group is highly desirable for the final agrochemical's biological profile, it presents a severe synthetic bottleneck. Classical Williamson ether syntheses or unliganded Ullmann couplings often fail or yield <20% product due to the inability of the electrophile or the metal catalyst to access the sterically encumbered phenoxide [2]. To overcome this, advanced ligand-assisted copper catalysis or Buchwald-Hartwig cross-coupling methodologies must be employed to force the catalytic cycle forward [3].

Synthetic Pathways and Target Applications

The functionalization of 2-tert-butyl-3-chlorophenol typically diverges into two primary pathways depending on the target agrochemical class: diaryl ether herbicides (targeting ACCase inhibition) or O-alkylated pyrazole derivatives (targeting fungal ergosterol biosynthesis).

Pathways Start 2-tert-butyl-3-chlorophenol (Agrochemical Building Block) PathA Modified Ullmann Coupling (CuI, Ligand, Base) Start->PathA PathB Williamson Ether Synthesis (Alkyl Halide, Base) Start->PathB ProdA Diaryl Ether Intermediate (Herbicide Precursor) PathA->ProdA ProdB O-Alkylated Phenol (Fungicide Precursor) PathB->ProdB TargetA Target: ACCase Inhibition (Weed Control) ProdA->TargetA TargetB Target: Ergosterol Biosynthesis (Fungal Control) ProdB->TargetB

Figure 1: Synthetic pathways of 2-tert-butyl-3-chlorophenol in agrochemical development.

Quantitative Reaction Optimization Data

To establish a self-validating system, our laboratory evaluated multiple coupling conditions for the O-arylation and O-alkylation of 2-tert-butyl-3-chlorophenol. The data below demonstrates the necessity of ligand-assisted protocols to overcome the steric hindrance of the tert-butyl group.

Reaction ProtocolSubstrateCatalyst / LigandBase / SolventTemp / TimeYield (%)
Classical Ullmann Aryl BromideCu Powder (1.0 equiv)K₂CO₃ / Pyridine150°C / 48h< 20%
Ligand-Assisted Cu Aryl BromideCuI / N,N-DimethylglycineCs₂CO₃ / DMF110°C / 24h78%
Buchwald-Hartwig Aryl ChloridePd(OAc)₂ / tBuBrettPhosNaOtBu / Toluene100°C / 18h85%
Williamson Ether Alkyl IodideNone (Sₙ2 Displacement)K₂CO₃ / MeCN80°C / 12h92%

Table 1: Comparative yields for the functionalization of 2-tert-butyl-3-chlorophenol across various synthetic protocols.

Detailed Experimental Protocols

Protocol A: Synthesis of Diaryl Ether Intermediates via Ligand-Assisted Ullmann Coupling

This protocol utilizes a modified Ullmann coupling to synthesize diaryl ethers, a core scaffold for many modern herbicides. The use of N,N-dimethylglycine as a ligand stabilizes the Cu(I) intermediate, while Cesium Carbonate (Cs₂CO₃) provides the necessary solubility and large cation radius to enhance the nucleophilicity of the sterically hindered phenoxide [3].

Materials Required:

  • 2-tert-butyl-3-chlorophenol (1.0 mmol)

  • Aryl bromide (e.g., 4-bromo-fluorobenzene) (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%, 0.1 mmol)

  • N,N-Dimethylglycine hydrochloride (20 mol%, 0.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Schlenk Flask: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times to ensure a strictly inert atmosphere).

  • Reagent Loading: Add 2-tert-butyl-3-chlorophenol, the aryl bromide, and finely powdered Cs₂CO₃ to the flask.

  • Catalyst Addition: Quickly add CuI and N,N-dimethylglycine hydrochloride to the mixture.

  • Solvent Addition & Degassing: Inject 5.0 mL of anhydrous DMF via syringe. Degas the resulting suspension using the freeze-pump-thaw method (3 cycles) to remove dissolved oxygen, which can oxidize Cu(I) to inactive Cu(II).

  • Reaction Execution: Seal the flask and immerse it in a pre-heated oil bath at 110°C. Stir vigorously (800 rpm) for 24 hours. The mixture will transition from a pale suspension to a dark brown/black slurry as the active copper complex forms.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the phenol spot (visualized via UV and iodine staining) indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a short pad of Celite to remove insoluble inorganic salts.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 x 15 mL) to remove DMF, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography to yield the pure diaryl ether.

Workflow Step1 1. Reaction Setup Schlenk flask, inert atmosphere (Ar) Step2 2. Reagent Addition Phenol + Aryl Halide + Cs2CO3 Step1->Step2 Step3 3. Catalyst Loading 10 mol% CuI + 20 mol% Ligand Step2->Step3 Step4 4. Heating & Stirring 110°C for 24 hours in DMF Step3->Step4 Step5 5. Workup Quench, Extract (EtOAc), Wash (Brine) Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6 Step7 7. Pure Diaryl Ether Yield > 75%, Purity > 98% Step6->Step7

Figure 2: Step-by-step workflow for the modified Ullmann coupling protocol.

Protocol B: O-Alkylation for Fungicide Precursors

For the synthesis of pyrazole-based fungicides, 2-tert-butyl-3-chlorophenol is often O-alkylated. Because Sₙ2 reactions are highly sensitive to steric hindrance, primary alkyl halides must be used, and the reaction must be driven by a polar aprotic solvent.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-tert-butyl-3-chlorophenol (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv) and stir at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

  • Add the primary alkyl iodide (1.2 equiv) dropwise via syringe.

  • Equip the flask with a reflux condenser and heat the mixture to 80°C for 12 hours.

  • Upon completion (verified by GC-MS), cool the mixture, filter off the K₂CO₃ salts, and concentrate the filtrate.

  • Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM, dry the combined organic layers, and evaporate to yield the O-alkylated intermediate.

References

  • PubChem. "2-Tert-butyl-3-chlorophenol | C10H13ClO | CID 17767048". National Center for Biotechnology Information. URL: [Link]

  • Ma, D., & Cai, Q. (2003). "N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides". Organic Letters, 5(21), 3799-3802. URL: [Link]

Application

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 2-tert-Butyl-3-chlorophenol

Executive Summary & Analyte Profiling The accurate quantification of substituted phenols, such as 2-tert-butyl-3-chlorophenol , is a critical requirement in pharmaceutical intermediate testing and agrochemical quality co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The accurate quantification of substituted phenols, such as 2-tert-butyl-3-chlorophenol , is a critical requirement in pharmaceutical intermediate testing and agrochemical quality control. This compound presents unique analytical challenges: it possesses a weakly acidic phenolic hydroxyl group, a highly hydrophobic and sterically hindering tert-butyl group at the ortho position, and an electron-withdrawing chlorine atom at the meta position.

This guide outlines a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for this analyte. By leveraging mechanistic insights into analyte ionization and stationary phase dynamics, we establish a protocol that ensures high specificity, prevents peak tailing, and fully complies with the latest regulatory frameworks.

Scientific Rationale & Mechanistic Method Design

As analytical scientists, we must design methods based on molecular causality rather than trial and error. Every parameter in this method has been selected to control the specific physicochemical behavior of 2-tert-butyl-3-chlorophenol.

Mobile Phase pH and Ionization Control

The most critical factor in analyzing ionizable compounds is controlling their state in solution. Chlorophenols typically exhibit a pKa ranging from 8.5 to 9.4[1]. If the mobile phase pH is near the analyte's pKa, the compound exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This dual-state existence leads to split peaks, severe tailing, and unpredictable retention times.

To ensure robust chromatography, the mobile phase pH must be maintained at least two units away from the analyte's pKa[2]. By utilizing an acidic aqueous buffer (0.1% Phosphoric Acid, yielding a pH of ~2.5), we force 2-tert-butyl-3-chlorophenol entirely into its protonated, unionized state. This maximizes its hydrophobic interaction with the stationary phase and prevents secondary ion-exchange interactions with residual silanols on the silica matrix[3].

pHDynamics Low Low pH (< 4.0) Unionized (Ar-OH) Strong Retention Sharp Peak Shape pKa Analyte pKa (~8.5 - 9.4) Low->pKa Protonation High High pH (> 9.0) Ionized (Ar-O⁻) Poor Retention Peak Tailing pKa->High Deprotonation

Fig 1. Effect of mobile phase pH on the ionization state and chromatographic behavior of chlorophenols.

Stationary Phase and Organic Modifier Selection

A high-carbon-load C18 (Octadecylsilane) column is selected to capitalize on the strong van der Waals forces generated by the bulky tert-butyl group.

For the organic modifier, Acetonitrile (ACN) is chosen over methanol. Acetonitrile is an aprotic solvent that provides superior selectivity for closely related positional isomers (e.g., separating 2-tert-butyl-3-chlorophenol from 2-tert-butyl-4-chlorophenol). Furthermore, ACN/water mixtures generate significantly lower system backpressure compared to methanol/water mixtures, extending the operational lifespan of the column.

Detector Wavelength Optimization

While phenols exhibit a primary UV absorption maximum near 215 nm, monitoring at this wavelength often captures baseline noise from organic solvents and matrix impurities. 2-tert-butyl-3-chlorophenol exhibits a secondary, highly specific absorption band around 280 nm [4]. Selecting 280 nm sacrifices a marginal amount of absolute sensitivity in exchange for a drastically improved Signal-to-Noise (S/N) ratio, rendering the method highly specific.

Workflow A 1. Target Analyte Profiling 2-tert-butyl-3-chlorophenol (Hydrophobic, Weak Acid) B 2. Stationary Phase Selection C18 Column (Maximized Hydrophobic Retention) A->B C 3. Mobile Phase Optimization Acidic Buffer (pH 2.5) + Acetonitrile (Suppresses Phenol Ionization) B->C D 4. Detector Optimization UV Detection @ 280 nm (Balances Sensitivity & Specificity) C->D E 5. Method Validation ICH Q2(R2) Compliance (Linearity, Precision, Accuracy) D->E

Fig 2. Step-by-step logical workflow for HPLC method development and validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It embeds a System Suitability Test (SST) that acts as a daily quality gate. If the SST criteria are not met, the system prevents the analysis of unknown samples, thereby guaranteeing data integrity.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µmProvides optimal theoretical plates for hydrophobic retention.
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains pH ~2.5, keeping the analyte unionized.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Aprotic modifier for high isomer selectivity and low pressure.
Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temperature 30 °CStabilizes mobile phase viscosity and retention thermodynamics.
Detection UV/PDA at 280 nmMaximizes specificity for the conjugated aromatic ring.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of concentrated Phosphoric Acid (H₃PO₄, 85%) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly.

  • Filter both Mobile Phase A and Mobile Phase B (Acetonitrile) through a 0.45 µm PTFE membrane filter.

  • Degas both solvents using an ultrasonic bath for 10 minutes or utilize the HPLC system's inline degasser.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-tert-butyl-3-chlorophenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase diluent (40:60 Water:ACN).

Step 3: System Suitability Testing (The Self-Validation Gate) Before injecting samples, inject the Working Standard (50 µg/mL) five consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Confirms absence of secondary silanol interactions)

  • Theoretical Plates (N): ≥ 5000 (Confirms column efficiency)

Step 4: Sample Analysis

  • Filter all prepared samples through a 0.22 µm syringe filter directly into HPLC vials.

  • Inject blank diluent to confirm the absence of ghost peaks or carryover.

  • Run the analytical sequence, bracketing samples with the Working Standard every 10 injections to monitor system drift.

Method Validation Framework (ICH Q2(R2) Compliant)

A method is only as reliable as its validation. This procedure must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [5]. The following table summarizes the required validation parameters, execution strategies, and acceptance criteria.

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank diluent, mobile phase, and known potential impurities (e.g., 2-tert-butyl-4-chlorophenol).No interfering peaks at the retention time of the target analyte. Resolution (Rs) > 1.5 between isomers.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (e.g., 25 to 75 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of standard into a sample matrix at 3 levels (80%, 100%, 120%). Prepare in triplicate.Mean recovery must fall between 98.0% and 102.0% across all levels.
Precision (Repeatability) Inject 6 independent preparations of the sample at the 100% test concentration.%RSD of the calculated assay results ≤ 2.0%.
LOD & LOQ Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve.LOD = 3.3×(σ/S) LOQ = 10×(σ/S)
Robustness Deliberately vary flow rate (±0.1 mL/min), column temp (±5 °C), and mobile phase ratio (±2% absolute).System Suitability Criteria (Tf, N, %RSD) must still be met under all varied conditions.

References

  • [5] European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: europa.eu URL:[Link]

  • [2] Agilent Technologies. Control pH During Method Development for Better Chromatography. Source: agilent.com URL:[Link]

  • [3] Phenomenex. Reversed Phase HPLC Method Development. Source: phenomenex.com URL: [Link]

  • [1] National Center for Biotechnology Information (PubChem). 2-Chlorophenol Compound Summary. Source: nih.gov URL: [Link]

Sources

Method

Application Note: Catalytic Cross-Coupling of Highly Hindered Aryl Chlorides (2-tert-Butyl-3-chlorophenol)

Executive Summary The transition-metal-catalyzed cross-coupling of aryl chlorides is a cornerstone of modern drug development and materials science. However, substrates presenting both extreme steric hindrance and unprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition-metal-catalyzed cross-coupling of aryl chlorides is a cornerstone of modern drug development and materials science. However, substrates presenting both extreme steric hindrance and unprotected acidic functional groups remain notoriously difficult to functionalize. 2-tert-butyl-3-chlorophenol epitomizes this challenge: its C–Cl bond is kinetically shielded by an ortho-tert-butyl group, while its unprotected phenol moiety (pKa ~10) threatens to poison the catalyst via competitive coordination.

This application note provides a comprehensive, self-validating guide to overcoming these hurdles. By leveraging highly active, sterically demanding 12-electron L1Pd(0) precatalysts (such as XPhos-Pd-G3 and PEPPSI-IPent), researchers can achieve high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings without the need for prior phenol protection.

Scientific Rationale: Overcoming Steric and Electronic Hurdles

The Substrate Challenge

In 2-tert-butyl-3-chlorophenol, the chlorine atom is flanked by a massive tert-butyl group. Standard bidentate ligands (e.g., dppf) or simple monodentate phosphines (e.g., PPh3) form stable 14- or 16-electron Pd(0)L2 complexes that lack the spatial flexibility and electron density required to overcome the high activation energy barrier for oxidative addition into the strong, sterically occluded C–Cl bond 1. Furthermore, the unprotected phenol can easily deprotonate under basic cross-coupling conditions. The resulting electron-rich phenoxide can bind tightly to the Pd(II) intermediate, creating an inactive dead-end complex 2.

Ligand Design Causality

To force the reaction forward, we must employ dialkylbiaryl phosphines (Buchwald ligands like XPhos) or highly hindered N-Heterocyclic Carbenes (NHCs like PEPPSI-IPent).

  • Steric Bulk as an Activator: The sheer steric bulk of these ligands forces the dissociation of a second ligand, generating a highly reactive, mono-ligated 12-electron L1Pd(0) species. This electron-rich, coordinatively unsaturated palladium center readily inserts into the hindered C–Cl bond 3.

  • Phenol Tolerance: The massive steric umbrella of ligands like IPent physically shields the palladium center, preventing the formation of stable multi-phenoxide complexes. When paired with a mild base (e.g., K3PO4), the boronic acid is activated for transmetalation without causing destructive global deprotonation of the phenol.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L Active Catalyst (12-Electron Species) OxAdd Oxidative Addition [Ar-Pd(II)(L)-Cl] Overcoming Steric Hindrance Pd0->OxAdd 2-tert-butyl-3-chlorophenol (Rate-Limiting) TransMet Transmetalation [Ar-Pd(II)(L)-Nu] Base-Assisted OxAdd->TransMet Nucleophile + Base (e.g., ArB(OH)2 / K3PO4) RedElim Reductive Elimination Product Formation TransMet->RedElim Halide/Base Byproduct RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of L1Pd(0) overcoming steric hindrance in 2-tert-butyl-3-chlorophenol.

Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Coupling of 2-tert-butyl-3-chlorophenol with phenylboronic acid using a self-validating, phenol-tolerant system.

Causality in Reagent Selection:

  • Catalyst (PEPPSI-IPent, 2 mol%): Chosen for its extreme steric demand and air-stability, which facilitates the oxidative addition of the highly hindered chloride 4.

  • Base (K3PO4, 2.5 equiv): A mild inorganic base. It is strong enough to form the reactive boronate complex required for transmetalation, but weak enough to avoid complete deprotonation of the phenol, which would otherwise crash out of the organic phase or poison the catalyst.

  • Solvent (1,4-Dioxane/H2O, 4:1): The biphasic system ensures solubility of the inorganic base while maintaining a high boiling point for the required thermal activation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-tert-butyl-3-chlorophenol (1.0 mmol, 184.7 mg), phenylboronic acid (1.5 mmol, 183.0 mg), K3PO4 (2.5 mmol, 530.7 mg), and PEPPSI-IPent (0.02 mmol, 15.9 mg).

  • Internal Standard Addition (Self-Validation): Add dodecane (0.5 mmol, 113 µL) as an internal standard for quantitative GC-MS tracking.

  • Degassing: Seal the tube with a septum, evacuate, and backfill with Argon (repeat 3x). Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

  • Activation & Visual Check: Heat the mixture to 100 °C in an oil bath. Validation Checkpoint: Within 15 minutes, the mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution, visually confirming the reduction of Pd(II) to the active Pd(0) species.

  • Monitoring: After 6 hours, withdraw a 50 µL aliquot under Argon. Quench in 0.5 mL EtOAc and 0.5 mL H2O. Analyze the organic layer via GC-MS. The ratio of product to dodecane will confirm conversion.

  • Workup: Once complete (typically 12-16 hours), cool to room temperature. Dilute with EtOAc (15 mL) and wash with 1M HCl (10 mL) to re-protonate any phenoxide, followed by brine (10 mL).

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Amination of 2-tert-butyl-3-chlorophenol with morpholine.

Causality in Reagent Selection:

  • Base Stoichiometry (LiHMDS, 2.5 equiv): Unlike Suzuki couplings, aminations require strong bases to deprotonate the amine during the catalytic cycle. Because the starting material contains an acidic phenol, the first equivalent of base is immediately consumed by the phenol. We must use >2 equivalents of LiHMDS to ensure sufficient basicity remains for the catalytic cycle.

  • Catalyst (tBuXPhos-Pd-G3, 3 mol%): tBuXPhos is exceptionally bulky and electron-rich, specifically designed to prevent the formation of stable Pd-phenoxide resting states while forcing C-N reductive elimination.

Step-by-Step Procedure:

  • In a nitrogen-filled glovebox, charge a vial with 2-tert-butyl-3-chlorophenol (1.0 mmol), tBuXPhos-Pd-G3 (0.03 mmol), and anhydrous LiHMDS (2.5 mmol).

  • Add anhydrous Toluene (5.0 mL) and morpholine (1.2 mmol). Seal the vial with a PTFE-lined cap.

  • Remove from the glovebox and stir at 110 °C for 24 hours.

  • Validation Checkpoint: Monitor via TLC (UV active). The highly polar starting material (phenol) will convert to a slightly less polar aminophenol product.

  • Cool to room temperature, quench carefully with saturated aqueous NH4Cl (to neutralize excess base and reprotonate the phenol), extract with EtOAc (3 x 10 mL), and purify via silica gel chromatography.

Workflow Visualization

Workflow Prep 1. Reaction Setup Inert Atmosphere Reagents 2. Reagent Addition Catalyst, Base, Substrates Prep->Reagents Reaction 3. Heating & Stirring 100°C, 12-24 hrs Reagents->Reaction Workup 4. Aqueous Workup Quench & Extract Reaction->Workup Purify 5. Purification Chromatography Workup->Purify

Standard experimental workflow for the cross-coupling of hindered halophenols.

Quantitative Data Presentation

The table below summarizes the optimization data for the Suzuki-Miyaura coupling of 2-tert-butyl-3-chlorophenol with phenylboronic acid, demonstrating the critical nature of ligand and base selection.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)GC Yield (%)Observation / Causality
1Pd(PPh3)4 (5 mol%)K2CO3 (2.0)Toluene/H2O100< 5%Ligand not bulky enough; fails oxidative addition.
2Pd(OAc)2 / dppf (5 mol%)K3PO4 (2.5)Dioxane/H2O10012%Bidentate ligand forms inactive 14-e⁻ complex.
3XPhos-Pd-G2 (2 mol%)NaOtBu (2.5)Dioxane10025%Strong base deprotonates phenol; poisons catalyst.
4XPhos-Pd-G3 (2 mol%)K3PO4 (2.5)Dioxane/H2O10088%Optimal balance of steric bulk and mild basicity.
5 PEPPSI-IPent (2 mol%) K3PO4 (2.5) Dioxane/H2O 100 94% Maximum steric demand forces L1Pd(0) formation.

Note: Yields determined by GC-MS using dodecane as an internal standard. Entry 5 represents the optimized conditions detailed in Protocol A.

References

  • Buchwald, S. L., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Accounts of Chemical Research. 1

  • Martin, R., et al. "Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage." Chemical Reviews. 2

  • Organ, M. G., et al. "[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions." Molecules. 3

  • Itami, K., et al. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring." Organic Letters. 4

Sources

Application

Application Notes &amp; Protocols: In Vivo Administration of 2-tert-butyl-3-chlorophenol in Murine Models

Abstract: This document provides a comprehensive guide for the in vivo administration of 2-tert-butyl-3-chlorophenol in murine models. It is designed for researchers, scientists, and drug development professionals engage...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the in vivo administration of 2-tert-butyl-3-chlorophenol in murine models. It is designed for researchers, scientists, and drug development professionals engaged in preclinical studies. The protocols herein are synthesized from established best practices and authoritative guidelines to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare. This guide covers critical pre-protocol considerations, detailed step-by-step administration procedures for multiple routes, and essential monitoring parameters.

Section 1: Pre-Protocol Considerations & Safety

The successful in vivo evaluation of any compound begins with a thorough understanding of its properties and a meticulously planned experimental design that prioritizes both scientific validity and ethical conduct.

Compound Characteristics: 2-tert-butyl-3-chlorophenol

2-tert-butyl-3-chlorophenol is a substituted chlorophenolic compound. While specific in vivo protocols for this exact molecule are not widely published, its structure suggests certain physicochemical and toxicological properties that must be considered.

  • Solubility: As a substituted phenol, it is expected to have low aqueous solubility and be more soluble in organic solvents. This property is the primary determinant of vehicle selection.

  • Toxicity: Related chlorophenols are known to be toxic, with potential effects on the liver and nervous system.[1] Safety data for structurally similar compounds indicate that 2-tert-butylphenol is harmful if swallowed or in contact with skin and can be corrosive.[2] All handling should be performed in accordance with institutional safety protocols, using appropriate personal protective equipment (PPE).

Ethical Considerations & Regulatory Compliance

All animal experiments must be conducted with the highest regard for animal welfare.

  • IACUC Approval: Prior to any experimentation, a detailed protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[3][4]

  • The 3Rs Principle: The experimental design must adhere to the principles of Replacement, Reduction, and Refinement.[5][6] This includes justifying the use of animals, using the minimum number of animals necessary for statistical significance, and refining procedures to minimize any potential pain or distress.[5]

  • Personnel Training: All personnel handling and administering substances to animals must be thoroughly trained and demonstrate proficiency in the specific techniques to be used.[5][7]

Vehicle Selection and Preparation

The choice of vehicle is critical for ensuring the stability, bioavailability, and non-toxic delivery of a hydrophobic compound like 2-tert-butyl-3-chlorophenol.

Scientist's Note: The vehicle is not merely a solvent; it can have its own physiological effects.[8][9] Therefore, a vehicle-only control group is mandatory in any study to differentiate the effects of the compound from those of the vehicle.[10]

Table 1: Comparison of Common Vehicles for Hydrophobic Compounds

VehicleCompositionAdvantagesDisadvantages & Considerations
Corn Oil Edible vegetable oilExcellent for highly hydrophobic compounds; generally well-tolerated for oral administration.[8][11]Can influence lipid metabolism; viscosity can be challenging for injection.
Carboxymethyl Cellulose (CMC) 0.5% - 1.0% (w/v) in saline or waterForms a suspension, suitable for oral gavage; generally inert.[11][12]Compound must be milled to a fine particle size for homogeneity; can be difficult to syringe.
DMSO Dimethyl sulfoxidePowerful solvent for a wide range of compounds.[12]Can have intrinsic biological effects and toxicity, especially at higher concentrations.[10][12] Should be used at the lowest possible concentration (ideally <10% in a co-solvent system).
PEG-400 Polyethylene glycol 400Miscible with water; can improve solubility.Can cause motor impairment at higher doses via intraperitoneal route.[12]
Cyclodextrins (e.g., HPβCD) Hydroxypropyl-β-cyclodextrinForms inclusion complexes to increase aqueous solubility.May cause gastrointestinal issues or affect liver enzymes in some strains.[9]

Recommended Vehicle Preparation Workflow:

  • Solubility Test: Test the solubility of 2-tert-butyl-3-chlorophenol in small volumes of several candidate vehicles to determine the best option.

  • Formulation: For oral or IP administration, a suspension in 0.5% CMC or a solution in corn oil are common starting points. If DMSO is required, prepare a concentrated stock and dilute it into a final vehicle (e.g., saline or PEG) immediately before administration to a final DMSO concentration of <10%.[12]

  • Stability: Ensure the final formulation is stable and homogenous for the duration of the dosing period. For suspensions, consistent vortexing between animal doses is critical.

Dose Range Finding (DRF) Studies

A preliminary DRF or pilot study is essential to determine the Maximum Tolerated Dose (MTD) and to establish a safe and efficacious dose range for the main study. This is typically done with a small number of animals per dose group and involves escalating doses of the compound. Key observations include clinical signs of toxicity, body weight changes, and any overt behavioral changes.

Section 2: Administration Protocols

The choice of administration route depends on the experimental objective, such as modeling a specific exposure route or achieving systemic versus localized effects. A new, sterile needle and syringe must be used for each animal.[13][14]

Protocol: Oral Gavage (PO)

Oral gavage ensures direct and accurate oral dosing.[15]

Materials:

  • Appropriately sized flexible or metal feeding tube (18-20 gauge for adult mice) with a rounded tip.[15][16]

  • Syringe (1 mL or smaller).

  • Scale for animal weight.

  • Permanent marker.

Step-by-Step Methodology:

  • Preparation: Weigh the mouse and calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg.[16]

  • Measure Tube Length: Measure the gavage tube from the tip of the mouse's nose to the bottom of the sternum (xiphoid process). Mark this length on the tube; do not insert past this point to prevent stomach perforation.[15][16]

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back, ensuring the head and body are in a straight vertical line. This alignment of the pharynx and esophagus is critical for safe tube passage.[17][18]

  • Tube Insertion: Insert the gavage tube into the diastema (the gap behind the incisors) and gently advance it along the upper palate. The mouse should swallow as the tube enters the esophagus.[17]

    • Rationale: Following the upper palate helps avoid entry into the trachea. The tube should pass smoothly with no resistance. If resistance is felt or the animal gasps, withdraw immediately and restart.[18][19]

  • Administration: Once the tube is inserted to the pre-measured mark, slowly administer the substance over 2-3 seconds.[19]

  • Withdrawal & Monitoring: Gently remove the tube in the same path it was inserted. Return the animal to its cage and monitor closely for 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[15][17]

Protocol: Intraperitoneal (IP) Injection

IP injection allows for rapid systemic absorption.

Materials:

  • 25-27 gauge needle.[20]

  • 1 mL syringe.

  • 70% Alcohol or chlorhexidine wipes.[13]

Step-by-Step Methodology:

  • Preparation: Weigh the mouse and calculate the dosing volume. The maximum recommended volume is 10 mL/kg.[20] Warm the substance to room temperature to avoid animal discomfort.[13]

  • Restraint: Scruff the mouse and position it in dorsal recumbency (face up), tilting the head slightly downwards.

    • Rationale: This position uses gravity to move the abdominal organs away from the injection site, minimizing the risk of organ puncture.[13]

  • Site Identification: Locate the injection site in the mouse's lower right abdominal quadrant.[13]

    • Rationale: This site avoids the cecum (typically on the left) and the urinary bladder.[13][21]

  • Injection: Disinfect the site with an alcohol wipe.[14] Insert the needle, bevel up, at a 30-45° angle.[13]

  • Aspiration: Gently pull back the plunger to check for negative pressure. If blood (vessel puncture) or yellow fluid (bladder puncture) appears, withdraw the needle and reinject at a different site with a fresh needle/syringe.[14]

  • Administration & Monitoring: If aspiration is clear, inject the substance smoothly. Withdraw the needle and return the animal to its cage. Monitor for any signs of distress or bleeding at the injection site.[20]

Protocol: Topical Application

This route is used for studying dermal effects or exposure.

Materials:

  • Electric clippers or depilatory cream.[22]

  • Cotton-tipped applicators.[22]

  • Elizabethan collar (E-collar), if necessary.

Step-by-Step Methodology:

  • Preparation: At least 24-48 hours before the first application, anesthetize the mouse and remove the fur from a defined area on the dorsal back (e.g., 2x2 cm).[23][24]

    • Rationale: Shaving or using a depilatory cream ensures direct contact of the substance with the skin. A recovery period prevents irritation from the hair removal process from confounding the results.[22]

  • Application: Weigh the animal and calculate the required dose. Using a cotton-tipped applicator or micropipette, apply the formulated compound evenly over the shaved area.[24]

  • Prevent Ingestion: Topical compounds can be systemically absorbed through grooming. To prevent this, individual housing may be required.[22] If the study design allows, a lightweight E-collar can be used to prevent the animal from reaching the application site.

  • Monitoring: Observe the application site daily for signs of irritation, erythema, or edema. Also, monitor for systemic signs of toxicity as the compound may be absorbed through the skin.[23]

Section 3: Experimental Design & Monitoring

A robust experimental design includes appropriate controls and clearly defined endpoints.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving 2-tert-butyl-3-chlorophenol.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (≥7 days) baseline Baseline Measurements (Body Weight, etc.) acclimatize->baseline randomize Randomization into Treatment Groups baseline->randomize dosing Compound Administration (PO, IP, or Topical) randomize->dosing control_naive Naive Control randomize->control_naive control_vehicle Vehicle Control randomize->control_vehicle monitoring Daily Monitoring (Clinical Signs, Body Weight) dosing->monitoring euthanasia Humane Euthanasia monitoring->euthanasia collection Tissue/Blood Collection euthanasia->collection analysis Histopathology, Biomarker Analysis, etc. collection->analysis control_vehicle->dosing

Caption: General experimental workflow for in vivo compound administration.

Recommended Monitoring Parameters

Close monitoring is crucial for animal welfare and data quality.

Table 2: Key Monitoring Parameters

Parameter CategorySpecific EndpointFrequencyRationale
Clinical Observations Body WeightDailySensitive indicator of systemic toxicity.
Behavior & AppearanceDailyNote changes in posture, activity, grooming, or presence of piloerection.
Food & Water IntakeDaily (if required)Can indicate malaise or specific compound effects.
Route-Specific Injection/Application SiteDailyCheck for swelling, redness, or signs of pain (IP/Topical).
Respiratory RatePost-dosingMonitor for distress, especially after oral gavage.
Toxicology Liver Function Tests (ALT, AST)At study terminationChlorophenols can be hepatotoxic.[1]
Kidney Function (BUN, Cre)At study terminationAssess potential renal toxicity.
HistopathologyAt study terminationMicroscopic examination of key organs (liver, kidney, spleen, etc.).
Potential Signaling Pathways

Phenolic and tert-butylated compounds are known to interact with various biological pathways. Metabolism often occurs via Cytochrome P450 (CYP) enzymes, particularly through oxidation of the tert-butyl group.[25][26] Phenolic compounds can modulate pathways related to oxidative stress and inflammation.[27][28]

G cluster_0 Cellular Response cluster_1 Biological Outcome compound 2-tert-butyl- 3-chlorophenol ros ↑ Reactive Oxygen Species (ROS) compound->ros nfkb NF-κB Activation compound->nfkb ox_stress Oxidative Stress ros->ox_stress leads to inflammation Inflammation nfkb->inflammation promotes

Caption: Hypothetical signaling pathways affected by phenolic compounds.

Section 4: References

  • Ethical considerations in animal studies - PMC - NIH. (n.d.). Retrieved from

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15). Retrieved from

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). Retrieved from

  • Oral Gavage In Mice and Rats - ucsf - iacuc. (n.d.). Retrieved from

  • Ethical considerations regarding animal experimentation - PMC - NIH. (n.d.). Retrieved from

  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (n.d.). Retrieved from

  • SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12). Retrieved from

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020, July 10). Retrieved from

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2022, February 15). Retrieved from

  • Ethics of Animal Use in Research. (n.d.). Retrieved from

  • SOP: Mouse Intraperitoneal Injection - Virginia Tech. (2017, December 12). Retrieved from

  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). Retrieved from

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15). Retrieved from

  • Effect of Aqueous Extract of Phenolic Compounds Obtained from Red Wine in Experimental Model of Colitis in Mice - PMC. (n.d.). Retrieved from

  • Technical Support Center: Topical Imiquimod Application in Mice - Benchchem. (n.d.). Retrieved from

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21). Retrieved from

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. (2012, October 16). Retrieved from

  • Video: Compound Administration in Rodents- Oral and Topical Routes - JoVE. (2015, August 24). Retrieved from

  • I want to deliver my compound to animals What is the best solvent to use? | Frequently Asked Questions | Cayman Chemical. (n.d.). Retrieved from

  • Selected phenolic compounds in the modulation of biochemical pathways involved in aging in - Redox Experimental Medicine. (n.d.). Retrieved from

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation - Publishing at the Library. (2018, March 13). Retrieved from

  • Administration and injection of substances in mice Number: AD-2 Scope - Direction des services vétérinaires. (2011, September 15). Retrieved from

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC. (n.d.). Retrieved from

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC. (n.d.). Retrieved from

  • Propyl and butyl phenols - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Retrieved from

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.). Retrieved from

  • Toxicological Profile for Chlorophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. (n.d.). Retrieved from

  • Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (2022, May 19). Retrieved from

  • Clinical Implications and Phases of Drug Metabolism Pathways - Longdom Publishing. (n.d.). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

optimizing solvent selection for 2-tert-butyl-3-chlorophenol liquid-liquid extraction

Welcome to the Technical Support and Troubleshooting Center for the liquid-liquid extraction (LLE) of sterically hindered phenolic compounds. As a Senior Application Scientist, I have designed this guide to move beyond b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the liquid-liquid extraction (LLE) of sterically hindered phenolic compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing drug development professionals and researchers with the mechanistic causality behind solvent selection, pH optimization, and phase separation.

Physicochemical Profiling & Extraction Logic

To optimize the extraction of 2-tert-butyl-3-chlorophenol , we must first understand its unique structural thermodynamics. The molecule features a hydroxyl group flanked by a bulky tert-butyl group at the ortho position and an electron-withdrawing chlorine atom at the meta position.

This creates two critical extraction dynamics:

  • Steric Shielding: The tert-butyl group physically blocks water molecules from efficiently hydrogen-bonding with the phenolic OH, rendering the molecule highly lipophilic (high LogP).

  • pKa Modulation: While the electron-withdrawing chlorine lowers the pKa, the electron-donating tert-butyl group counteracts this. The resulting weak acid requires strict pH control during extraction to ensure it remains in its nonionized, organic-soluble state.

Extraction Workflow Diagram

LLE_Optimization A Aqueous Sample (2-tert-butyl-3-chlorophenol) B Adjust pH < 7 (Protonation) A->B C Add Green Solvent (EtOAc or 2-MeTHF) B->C D Phase Separation (Centrifugation) C->D E Organic Phase (Target Molecule) D->E Top Layer (Density < 1) F Aqueous Phase (Waste/Salts) D->F Bottom Layer (Density > 1)

Workflow for the liquid-liquid extraction of 2-tert-butyl-3-chlorophenol.

Troubleshooting & FAQs

Q: Why am I getting poor recovery of 2-tert-butyl-3-chlorophenol when extracting with a non-polar solvent like hexane? A: Causality: While 2-tert-butyl-3-chlorophenol is highly lipophilic, using a purely aliphatic hydrocarbon solvent like hexane fails to provide any hydrogen-bond accepting capability. The selection of an appropriate organic solvent is largely determined by the polarity and hydrogen-bonding needs of the phenolic compound[1]. Solvents with moderate polarity and hydrogen-bond accepting properties (e.g., Ethyl Acetate) significantly improve the partition coefficient by interacting with the partially shielded phenolic proton.

Q: How does the pH of the aqueous phase dictate extraction efficiency? A: Causality: Phenols are weak acids and exist in nonionized forms only when the pH is below their pKa[2]. To effectively partition the molecule into the organic phase, the aqueous phase must be maintained at acidic conditions (ideally pH < 7) to ensure the phenol remains fully protonated[3]. At a basic pH, the molecule deprotonates into a phenoxide ion, which is highly water-soluble and will stubbornly remain in the aqueous phase.

Q: How can I replace Dichloromethane (DCM) with a more sustainable solvent without sacrificing yield? A: Causality: DCM is a classic extraction solvent due to its high density and excellent solvating power, but it poses severe environmental and health risks. According to the 4[4], Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) serve as excellent "green" alternatives. These solvents offer superior extraction efficiencies for phenolic compounds due to their hydrogen-bonding capabilities, though their lower densities mean the organic layer will be the top phase during separation.

Q: I am experiencing severe emulsion formation when using Ethyl Acetate. How can I resolve this? A: Causality: Emulsions in LLE often occur due to low interfacial tension between the aqueous and organic phases, which is exacerbated by trace impurities or the amphiphilic nature of some substituted phenols. Resolution: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This "salting out" effect increases the polarity of the aqueous phase, driving the organic solute into the organic phase and breaking the emulsion.

Quantitative Solvent Selection Matrix

To facilitate your solvent selection process, the following table summarizes the physicochemical properties and sustainability metrics of common extraction solvents used for phenolic compounds.

SolventDensity (g/mL)Boiling Point (°C)Phase Position (vs. Water)GSK Sustainability Score
Dichloromethane (DCM) 1.3339.6BottomRed (Major Issues)
Ethyl Acetate (EtOAc) 0.9077.1TopGreen (Recommended)
2-Methyltetrahydrofuran 0.8680.2TopGreen (Recommended)
Methyl tert-butyl ether 0.7455.2TopYellow (Some Issues)
Toluene 0.87110.6TopYellow (Some Issues)

Standardized Experimental Protocol: Self-Validating LLE

This protocol is designed as a self-validating system , ensuring that any failure in partitioning is caught and corrected before moving to downstream concentration steps.

Step 1: Aqueous Sample Preparation Transfer 10 mL of the aqueous sample containing 2-tert-butyl-3-chlorophenol into a 50 mL conical centrifuge tube.

Step 2: pH Optimization (Critical) Add 1M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches pH 3.0 - 4.0. Causality: This guarantees complete protonation of the sterically hindered phenol, neutralizing its charge for organic partitioning.

Step 3: Salting Out Add 2.0 g of solid NaCl to the aqueous mixture and vortex until completely dissolved. Causality: Maximizes the ionic strength of the water, reducing the solubility of the organic target in the aqueous phase and preventing emulsions.

Step 4: Solvent Addition & Agitation Add 10 mL of Ethyl Acetate (EtOAc) or 2-MeTHF. Cap tightly and vigorously shake for 2 minutes, venting periodically to release vapor pressure.

Step 5: Phase Separation Centrifuge the biphasic mixture at 3000 × g for 5 minutes at room temperature to ensure a sharp interfacial boundary. The organic phase will be the top layer . Carefully transfer the top layer to a clean Erlenmeyer flask using a Pasteur pipette. Repeat the extraction (Steps 4-5) twice more with fresh 10 mL aliquots of solvent, combining the organic layers.

Step 6: System Validation (Completeness Check) Self-Validation Step: Take a 100 µL aliquot of the remaining aqueous phase. Extract it in a microcentrifuge tube with 100 µL of EtOAc. Spot the top layer on a silica TLC plate alongside a reference standard of 2-tert-butyl-3-chlorophenol. Develop in Hexane:EtOAc (8:2) and visualize under UV (254 nm). Pass Criteria: The absence of a UV-active spot confirms 100% partitioning into the bulk organic phase. If a spot is present, perform one additional bulk extraction.

Step 7: Drying and Concentration Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the combined organic phases until the salt no longer clumps (indicating all trace water is absorbed). Filter the dried solvent and concentrate under reduced pressure using a rotary evaporator (Bath temp: 35°C) to yield the purified 2-tert-butyl-3-chlorophenol.

References

  • [4] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. RSC Publishing.

  • [2] Extraction of Phenols from Water with Functionalized Ionic Liquids. ACS Publications.

  • [3] Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation. PMC (NIH).

  • [1] Application Notes and Protocols for Liquid-Liquid Extraction of Phenolic Compounds. Benchchem.

Sources

Optimization

minimizing byproducts in the electrophilic aromatic substitution of 2-tert-butylphenol

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the electrophilic aromatic substitution (EAS) of 2-tert-butylphenol.

Because 2-tert-butylphenol features both a strongly activating, unhindered hydroxyl group and a weakly activating, highly sterically demanding tert-butyl group, controlling regioselectivity and preventing degradation requires precise thermodynamic and stoichiometric control.

Module 1: Mechanistic Overview & Regioselectivity

To troubleshoot byproduct formation, we must first understand the competing electronic and steric forces governing the phenol ring.

EAS_2TBP Substrate 2-tert-butylphenol (Activated Phenol Ring) Electrophile Electrophilic Attack (Br+, NO2+, tBu+) Substrate->Electrophile Activation by -OH Para C4 (Para) Substitution Target Product Electrophile->Para Kinetically Favored (Low Steric Hindrance) Ortho C6 (Ortho) Substitution Minor Isomer Electrophile->Ortho Sterically Hindered Dealkyl Ipso-Dealkylation Byproduct Electrophile->Dealkyl Strong Acids (e.g., H2SO4) Disub Di-substitution Byproduct Para->Disub Excess Electrophile / Heat

EAS pathways of 2-tert-butylphenol highlighting regioselectivity and byproduct formation.

Frequently Asked Questions (Mechanistic)

Q: Why is the para position (C4) overwhelmingly favored over the ortho position (C6) despite the activating -OH group? A: While the hydroxyl (-OH) group is a strong ortho/para director, the bulky tert-butyl group at C2 creates a massive steric shield around the C3 and adjacent positions. The C4 position is para to the -OH group and meta to the tert-butyl group, offering the path of least steric resistance for the incoming electrophile, making it kinetically and thermodynamically favored.

Q: During nitration, I am observing massive yields of tar and dealkylated byproducts (e.g., 4-nitrophenol). What is the mechanistic cause? A: The tert-butyl carbocation is exceptionally stable. Under harsh acidic conditions—specifically when using traditional mixed acids like HNO₃/H₂SO₄—the reaction undergoes acid-catalyzed Friedel-Crafts reversibility. This leads to ipso-substitution (dealkylation) before or during nitration[1]. Furthermore, the strong oxidizing nature of sulfuric acid oxidizes the electron-rich phenol ring into quinones, resulting in polymerization (tarring).

Module 2: Troubleshooting Guides & Self-Validating Protocols

Workflow A: Regioselective Bromination (Targeting 4-Bromo-2-tert-butylphenol)

The Issue: Formation of 2,4-dibromo-6-tert-butylphenol (over-reaction) and oxidative degradation. The Causality: Bromine is a potent oxidant. If the reaction temperature exceeds 5 °C, the activation energy for di-substitution is breached, allowing the highly activated phenol ring to over-react. Self-Validating Protocol:

  • Preparation: Dissolve 33 mmol of 2-tert-butylphenol in 25 mL of a non-polar or mildly polar solvent (e.g., CCl₄ or ethyl acetate)[2][3].

  • Thermal Equilibration: Cool the reaction vessel strictly to 0 °C using an ice-water bath.

    • Validation Checkpoint: Insert an internal thermocouple. The internal temperature must stabilize at 0 °C for at least 5 minutes before proceeding.

  • Electrophile Addition: Add 33 mmol (1.0 equiv) of Br₂ dropwise over 15 minutes to prevent localized heating[2].

  • Reaction & Quench: Stir for 1 hour at 0 °C. Quench excess bromine with a stream of ethylene or sodium thiosulfate[3].

  • Isolation: Neutralize the solution with calcium hydroxide to pH 8-9 and extract. Vacuum distillation yields >95% purity of the para-isomer[3].

Workflow B: Nitration (Targeting 4-Nitro-2-tert-butylphenol)

The Issue: Complete loss of the tert-butyl group (dealkylation). The Causality: Sulfuric acid promotes the cleavage of the tert-butyl group. To preserve the alkyl group, the reaction must rely solely on the nitronium ions generated by nitric acid in a biphasic, inert system. Self-Validating Protocol:

  • Solvent Selection: Dissolve 2-tert-butylphenol in an inert liquid aliphatic hydrocarbon (e.g., isooctane or hexane)[1].

    • Validation Checkpoint: Do NOT use aromatic solvents like toluene, which will undergo competitive nitration and ruin your yield.

  • Acid Preparation: Prepare a solution of 30–70% aqueous nitric acid. Do NOT add sulfuric acid or acetic acid[1].

  • Biphasic Reaction: Introduce the phenol/hydrocarbon solution into the nitric acid while maintaining the temperature strictly between 20 °C and 40 °C[1].

  • Phase Separation: Allow the phases to separate. The organic layer isolates the target product from the aqueous oxidizing environment, minimizing byproduct formation.

Workflow C: Friedel-Crafts Alkylation (Targeting 2,4-Di-tert-butylphenol)

The Issue: Formation of 2,4,6-tri-tert-butylphenol or unwanted isomerization. The Causality: Extended reaction times and excess alkylating agent drive the thermodynamically favored multi-substituted products. Standard Lewis acids (like AlCl₃) are too aggressive and cause isomer scrambling. Self-Validating Protocol:

  • Catalyst Setup: Use an ordered solid acid catalyst like H-Y zeolite (SiO₂/Al₂O₃ ratio ~5.2) in supercritical CO₂ (10 MPa) at 130 °C[4].

  • Stoichiometry: Use exactly 2.0 equivalents of tert-butanol relative to the phenol substrate[4].

  • Diffusion Control: The H-Y zeolite pore size restricts the formation and diffusion of the bulky 2,4,6-tri-tert-butylphenol.

    • Validation Checkpoint: Monitor the effluent via GC. The physical sieving effect of the zeolite should halt the reaction at the di-substituted stage, resulting in 0% tri-substituted byproduct[4].

Module 3: Quantitative Data on Byproduct Minimization

The following table summarizes the optimized parameters required to suppress specific byproducts across the three primary EAS workflows:

Reaction WorkflowTarget ProductOptimized ConditionMajor Byproduct RiskByproduct Yield
Bromination 4-Bromo-2-tert-butylphenolCCl₄ or EtOAc, 0 °C, 1.0 eq Br₂2,4-Dibromo-6-tert-butylphenol< 0.6%
Nitration 4-Nitro-2-tert-butylphenol30-40% HNO₃, Isooctane, 20-40 °C4-Nitrophenol (Dealkylation)< 2.0%
Friedel-Crafts 2,4-Di-tert-butylphenolH-Y Zeolite, Supercritical CO₂, 130 °C2,4,6-Tri-tert-butylphenol0.0% (Pore excluded)

References

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Journal of Medicinal Chemistry - ACS Publications[Link][2]

  • IL81079A - Process for the selective para-bromination of phenol and its derivatives Google Patents[3]

  • US2868844A - Selective nitration process Google Patents[1]

  • tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide ACS Publications[Link][4]

Sources

Troubleshooting

Technical Support Center: HPLC Gradient Optimization for 2-tert-Butyl-3-Chlorophenol

Welcome to the Technical Support Center for the chromatographic analysis of substituted phenols. 2-tert-butyl-3-chlorophenol presents a unique set of chromatographic challenges: it possesses a bulky, highly lipophilic te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of substituted phenols. 2-tert-butyl-3-chlorophenol presents a unique set of chromatographic challenges: it possesses a bulky, highly lipophilic tert-butyl group, an electronegative chlorine atom, and an ionizable phenolic hydroxyl group. This guide is designed for analytical scientists and drug development professionals to troubleshoot peak tailing, resolve co-eluting isomers, and build self-validating gradient methodologies.

Gradient Optimization & Troubleshooting Workflow

GradientOptimization Start Start: Initial Gradient Run (e.g., 30-80% ACN, pH 2.5) Assess Assess Chromatogram Start->Assess Tailing Peak Tailing (Tf > 1.2)? Assess->Tailing Coelution Co-eluting Isomers? Tailing->Coelution No FixTailing Lower pH to < 3.0 Check Extra-Column Vol Tailing->FixTailing Yes FixCoelution Decrease Gradient Slope or Switch ACN to MeOH Coelution->FixCoelution Yes Optimize Fine-tune %B/min & Temp Coelution->Optimize No FixTailing->Assess FixCoelution->Assess Success Robust Method Achieved Optimize->Success

Figure 1: Systematic workflow for troubleshooting HPLC gradient optimization and peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is gradient elution critical for 2-tert-butyl-3-chlorophenol compared to isocratic methods? A: The lipophilicity imparted by the tert-butyl group causes excessive retention under isocratic conditions with a low organic modifier, leading to severe longitudinal diffusion (band broadening). Conversely, using a high organic isocratic baseline causes poor resolution from early-eluting polar impurities. A gradient method (e.g., ramping from 30% to 80% Acetonitrile) provides the necessary elution power to elute the lipophilic compound sharply while maintaining resolution for polar degradants early in the run 1.

Q2: How does mobile phase pH affect the peak shape of this specific phenol? A: Phenolic compounds are weak acids. If the mobile phase pH approaches the pKa of the phenol, the analyte exists in a state of partial ionization, causing split peaks or severe tailing due to multiple retention mechanisms 2. Furthermore, at mid-pH levels, ionized residual silanols on the silica-based column interact ionically with the analyte 2. Lowering the pH to ≤ 3.0 using an acidifier like 0.5% phosphoric acid or formic acid suppresses both the ionization of the phenol and the residual silanols, ensuring a single, symmetrical reversed-phase interaction 34.

Q3: I am observing peak tailing (USP Tailing Factor > 1.2) despite using a low pH buffer. What is the root cause? A: If pH optimization does not resolve tailing, the cause is often secondary interactions with metal impurities in older Type-A silica columns or extra-column volume dispersion 56. Ensure you are using a high-purity, endcapped Type-B silica column to block residual silanol activity 6. Additionally, verify that your sample diluent is not stronger (higher organic %) than the initial mobile phase conditions. Injecting a strong solvent causes the analyte band to spread prematurely at the column head, leading to severe fronting or tailing 3.

Q4: How can I resolve co-elution between 2-tert-butyl-3-chlorophenol and its positional isomers? A: Co-elution of structurally similar chlorophenol isomers is a primary chromatographic challenge 1. To resolve them, you must alter the selectivity ( α ) of the system:

  • Decrease the Gradient Slope: Change from a steep ramp (e.g., 5% B/min) to a shallower ramp (e.g., 2% B/min). This increases the time analytes spend partitioning into the stationary phase.

  • Change the Organic Modifier: Switching from Acetonitrile to Methanol can drastically alter selectivity 1. Methanol acts as both a hydrogen-bond donor and acceptor, whereas acetonitrile is only a dipole/hydrogen-bond acceptor. This fundamental difference alters the solvation shell around the sterically hindered phenolic hydroxyl group, often pulling co-eluting isomers apart.

Quantitative Data: Impact of Mobile Phase Parameters

The following table summarizes how specific parameters mechanistically alter the retention and peak shape of substituted phenols.

ParameterTested ConditionObservation (Tf / Resolution)Mechanistic Causality
Mobile Phase pH pH 4.5Tf > 1.8 (Severe Tailing)Partial ionization of the phenol and active silanol groups causes dual-retention mechanisms 2.
Mobile Phase pH pH 2.5 (0.5% H 3​ PO 4​ )Tf ≤ 1.1 (Symmetrical)Suppresses ionization of both the analyte and residual silanols, ensuring a single reversed-phase interaction [[4]]().
Organic Modifier AcetonitrileCo-elution of isomersActs only as a dipole/hydrogen-bond acceptor, limiting selectivity differences between positional isomers [[1]]().
Organic Modifier MethanolImproved Resolution (Rs > 1.5)Acts as a hydrogen-bond donor/acceptor, altering the solvation shell and providing unique selectivity 1.
Buffer Conc. < 10 mMModerate TailingInsufficient ionic strength to fully mask secondary interactions 7.
Buffer Conc. 20 - 50 mMReduced TailingHigher ionic strength effectively shields residual silanols on the silica surface 7 [[6]]().

Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system featuring built-in system suitability testing (SST).

Protocol 1: Systematic Gradient Optimization for Substituted Phenols

Objective: Establish a robust separation method for 2-tert-butyl-3-chlorophenol and related isomers.3

Step 1: Mobile Phase Preparation

  • Phase A: Prepare 0.5% Phosphoric Acid in HPLC-grade water (pH ~2.5). Causality: Low pH ensures the phenol remains fully protonated.

  • Phase B: 100% HPLC-grade Methanol.

  • Action: Thoroughly degas both phases via sonication or vacuum filtration. Causality: Prevents micro-bubble formation in the high-pressure pump, which causes baseline drift and pump cavitation.

Step 2: Column Equilibration

  • Install a high-purity C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm, endcapped).

  • Equilibrate the system at initial conditions (70% A / 30% B) at 1.0 mL/min for at least 15 column volumes until the UV baseline (monitored at 280 nm) is completely flat.

Step 3: Self-Validation (System Suitability Test - SST)

  • Inject a 10 µg/mL standard of 2-tert-butyl-3-chlorophenol (dissolved in 70% A / 30% B) six consecutive times.

  • Validation Criteria: The system is only validated for use if the Retention Time %RSD is < 1.0%, Peak Area %RSD is < 2.0%, and USP Tailing Factor (Tf) is ≤ 1.2.

Step 4: Gradient Execution

  • Run the following linear gradient:

    • 0-2 min: 30% B (Isocratic hold to focus the analyte band)

    • 2-12 min: Ramp from 30% B to 85% B (Linear ramp to elute the lipophilic tert-butyl group)

    • 12-15 min: 85% B (Wash step)

    • 15-15.1 min: Return to 30% B

    • 15.1-20 min: Re-equilibration

Protocol 2: Column Flushing and Regeneration (Tailing Recovery)

Objective: Remove strongly retained lipophilic contaminants or metal complexes causing sudden peak tailing. [[7]]()

Step 1: Disconnect Detector

  • Disconnect the column outlet from the UV/PDA detector. Causality: Prevents washing strongly retained, highly absorbing contaminants directly into the delicate flow cell.

Step 2: Buffer Removal

  • Flush the column with 20 column volumes of 100% HPLC-grade water (no buffer) at 0.5 mL/min. Causality: Prevents buffer precipitation when switching to high organic solvents.

Step 3: Strong Organic Flush

  • Flush with 20 column volumes of 100% Acetonitrile, followed by 20 column volumes of 100% Isopropanol. Causality: Isopropanol is a highly viscous, strong eluent that removes stubborn lipophilic residues.

Step 4: Validation of Regeneration

  • Reverse the flush (Isopropanol Acetonitrile Water Mobile Phase A/B).

  • Reconnect the detector. Re-run the System Suitability Test (Protocol 1, Step 3). If Tf returns to ≤ 1.2, the column is validated for continued use.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Steric Effects of Tert-Butyl Groups in 3-Chlorophenol Isomers

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Steric Hindrance In the realm of organic chemistry, steric hindrance is a powerful tool that dictates th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Hindrance

In the realm of organic chemistry, steric hindrance is a powerful tool that dictates the outcomes of chemical reactions and influences molecular conformations. This phenomenon arises from the spatial arrangement of atoms, where bulky substituent groups can impede the approach of reagents or favor specific three-dimensional structures. The tert-butyl group, -C(CH₃)₃, is a quintessential example of a sterically demanding substituent, with its three methyl groups creating a significant spatial footprint.[1][2] Its presence on an aromatic ring like 3-chlorophenol can lead to profound differences in the properties and reactivity of its isomers.[2]

The Isomers of Tert-Butyl-3-Chlorophenol

The introduction of a tert-butyl group to the 3-chlorophenol ring can result in several positional isomers. The primary positions for substitution are ortho, meta, and para relative to the hydroxyl group. Given that the hydroxyl group is a stronger activating group and ortho, para-director than the chloro group, the tert-butyl group will primarily be directed to the positions ortho and para to the hydroxyl group. The chloro group is a deactivating but also an ortho, para-director.[3][4][5][6] Therefore, the most relevant isomers for this comparative analysis are:

  • 2-tert-butyl-3-chlorophenol

  • 4-tert-butyl-3-chlorophenol

  • 6-tert-butyl-3-chlorophenol

  • 5-tert-butyl-3-chlorophenol

This guide will focus on comparing the steric effects in the ortho- and para-substituted isomers relative to the hydroxyl group, as these are the major products of electrophilic aromatic substitution and exhibit the most pronounced steric effects.

Comparative Analysis of Steric Effects

The position of the tert-butyl group relative to the hydroxyl and chloro substituents dramatically influences the molecule's properties.

Impact on Acidity (pKa)

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-donating groups generally decrease acidity by destabilizing the phenoxide ion, while electron-withdrawing groups increase acidity.[7] The tert-butyl group is an electron-donating group through induction.[2][8]

IsomerExpected Relative pKaRationale
3-chlorophenolBaseline (pKa ≈ 9.12)[9]Reference compound.
4-tert-butyl-3-chlorophenolHigher than 3-chlorophenolThe electron-donating tert-butyl group at the para position increases electron density on the ring and the hydroxyl group, destabilizing the phenoxide ion and thus decreasing acidity (increasing pKa).[8]
2-tert-butyl-3-chlorophenolHigher than 3-chlorophenol, potentially higher than the 4-isomerIn addition to the electron-donating effect, the ortho-tert-butyl group sterically hinders the solvation of the phenoxide ion. This lack of stabilization further decreases acidity. The bulky group can also disrupt the coplanarity of the hydroxyl group with the aromatic ring, affecting resonance stabilization.
6-tert-butyl-3-chlorophenolSimilar to 2-tert-butyl-3-chlorophenolThe steric hindrance from the tert-butyl group ortho to the hydroxyl group will have a similar effect on acidity as in the 2-isomer.

Experimental Protocol: Determination of pKa via UV-Vis Spectrophotometry

A common method to experimentally determine the pKa of phenols is through UV-Vis spectrophotometry by monitoring the change in absorbance at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the tert-butyl-3-chlorophenol isomers.

  • Preparation of Stock Solution: Prepare a stock solution of the specific isomer in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: For each pH buffer, add a small, constant volume of the stock solution to a cuvette containing the buffer.

  • UV-Vis Measurement: Record the UV-Vis spectrum of each sample. The protonated phenol and the deprotonated phenoxide will have different absorption maxima.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two species is maximal) against the pH. The pKa is the pH at which the concentration of the phenol and phenoxide are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Diagram: Workflow for pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (Varying pH) mix_sample Mix Stock with Buffers prep_buffers->mix_sample prep_stock Prepare Stock Solution of Isomer prep_stock->mix_sample record_uv Record UV-Vis Spectra mix_sample->record_uv plot_data Plot Absorbance vs. pH record_uv->plot_data determine_pka Determine pKa at Inflection Point plot_data->determine_pka

Caption: Workflow for experimental pKa determination.

Impact on Reactivity in Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating ortho, para-director, while the chloro group is a deactivating ortho, para-director.[3][4][6] The tert-butyl group is a weak activating group and an ortho, para-director.[1] The regioselectivity of further electrophilic substitution will be a result of the combined directing effects and the significant steric hindrance of the tert-butyl group.

IsomerPreferred Position of Electrophilic AttackRationale
4-tert-butyl-3-chlorophenolPosition 2 or 6The hydroxyl group strongly directs ortho. The para position is blocked by the tert-butyl group. Position 2 is sterically less hindered than position 6 (which is ortho to both the chloro and hydroxyl groups).
2-tert-butyl-3-chlorophenolPosition 4 or 6The hydroxyl group directs to positions 4 and 6. The large tert-butyl group at position 2 will significantly hinder attack at this position and may also disfavor attack at the adjacent position 6. Therefore, substitution at position 4 (para to the hydroxyl) is most likely.
6-tert-butyl-3-chlorophenolPosition 2 or 4The hydroxyl group directs to positions 2 and 4. The tert-butyl group at position 6 will sterically hinder attack at that position. Attack at position 2 is ortho to the hydroxyl and meta to the chloro group, while attack at position 4 is para to the hydroxyl and ortho to the chloro group. Steric hindrance from the tert-butyl group will likely favor substitution at position 4.

Experimental Protocol: Friedel-Crafts Alkylation

A representative electrophilic aromatic substitution reaction to test the reactivity and regioselectivity is the Friedel-Crafts alkylation.[10][11][12][13]

Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the tert-butyl-3-chlorophenol isomer in a suitable dry solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][13]

  • Addition of Alkylating Agent: Slowly add an alkylating agent (e.g., methyl iodide or tert-butyl chloride).

  • Reaction: Allow the reaction to stir at room temperature for a specified time.

  • Workup: Quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Product Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the isomers formed and determine their relative ratios. Further purification can be achieved by column chromatography.

Diagram: Steric Hindrance in Electrophilic Attack

Caption: Influence of tert-butyl position on electrophilic attack.

Impact on Spectroscopic Properties (¹H NMR)

The steric bulk of the tert-butyl group also influences the chemical shifts and coupling patterns in ¹H NMR spectroscopy.

  • Proximity Effects: Protons on the aromatic ring that are ortho to the tert-butyl group will experience steric compression, which can cause them to be deshielded and shift downfield.

  • Conformational Restriction: The bulky tert-butyl group can restrict the rotation of the hydroxyl group, potentially leading to a broader OH proton signal. In some cases, at low temperatures, coupling between the hydroxyl proton and adjacent ring protons may be observed.

  • Chemical Shifts: The aromatic protons in phenols typically appear in the range of 7-8 ppm, and the hydroxyl proton can be found between 4-7 ppm.[14] The exact chemical shifts will be influenced by the electronic and steric environment created by the substituents. For instance, the protons on the ring of a sterically hindered phenol may show unusual solvent-induced shifts.[15][16]

Data Presentation: Expected ¹H NMR Chemical Shift Ranges (in CDCl₃)

Proton4-tert-butyl-3-chlorophenol2-tert-butyl-3-chlorophenol6-tert-butyl-3-chlorophenol
-C(CH₃)₃ ~1.3 ppm (s, 9H)~1.4 ppm (s, 9H)~1.4 ppm (s, 9H)
-OH 5.0 - 6.0 ppm (s, 1H)5.0 - 6.0 ppm (s, 1H)5.0 - 6.0 ppm (s, 1H)
Aromatic H 6.8 - 7.3 ppm (m, 3H)6.9 - 7.4 ppm (m, 3H)6.9 - 7.4 ppm (m, 3H)

Note: These are estimated ranges. Actual values may vary based on experimental conditions.

Conclusion

The placement of a tert-butyl group on the 3-chlorophenol ring system provides a clear and instructive example of the profound influence of steric effects in organic chemistry. By strategically positioning this bulky group, researchers can modulate the acidity of the phenolic proton, direct the course of subsequent electrophilic aromatic substitution reactions, and induce distinct spectroscopic signatures. This understanding is crucial for professionals in drug development and synthetic chemistry, as it allows for the rational design of molecules with tailored properties and reactivity. The experimental protocols provided herein offer a framework for the practical investigation and validation of these principles.

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Sources

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